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4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate Documentation Hub

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  • Product: 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate
  • CAS: 75200-57-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthesis of 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl Acetate

Introduction & Chemical Significance 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (commonly referred to as 7-acetoxy-4-methyl-3-phenylcoumarin) is a synthetically versatile and biologically significant coumarin deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (commonly referred to as 7-acetoxy-4-methyl-3-phenylcoumarin) is a synthetically versatile and biologically significant coumarin derivative. The 2H-chromen-2-one core is a privileged scaffold in medicinal chemistry, frequently utilized for its anticoagulant, antimicrobial, and fluorescent properties.

The structural modifications on this specific molecule serve distinct mechanistic purposes:

  • C4-Methyl Group: Enhances the overall lipophilicity of the molecule, improving membrane permeability[1].

  • C3-Phenyl Ring: Introduces critical steric bulk and facilitates π-π stacking interactions with hydrophobic pockets in protein targets[1].

  • C7-Acetate Moiety: Serves a dual purpose. Synthetically, it acts as a robust protecting group for the highly reactive 7-hydroxyl moiety. Biologically, it functions as a prodrug or pro-fluorophore strategy; the ester bond is readily cleaved by intracellular esterases to release the active, highly fluorescent 7-hydroxycoumarin derivative[2].

Synthesis Methodology & Mechanistic Rationale

The construction of the target molecule is achieved via a highly efficient two-step sequence: a Pechmann condensation to build the heterocyclic core, followed by O-acetylation.

Causality of Experimental Choices

The Pechmann condensation is selected over alternative methods (such as the Perkin reaction) because electron-rich phenols like resorcinol react rapidly with β-keto esters under acidic catalysis. This method offers superior regioselectivity and higher yields at lower temperatures[2].

For the subsequent esterification, pyridine is utilized not merely as a solvent, but as a nucleophilic catalyst. It reacts with acetic anhydride to form a highly electrophilic acetylpyridinium intermediate. Furthermore, pyridine acts as an acid scavenger, neutralizing the acetic acid byproduct to drive the reaction equilibrium strictly toward the esterified product[2].

Synthesis R Resorcinol + Ethyl 2-phenylacetoacetate Cond Pechmann Condensation (H2SO4, 0-5°C to RT) R->Cond Int 7-Hydroxy-4-methyl- 3-phenylcoumarin Cond->Int -H2O, -EtOH Acet Acetylation (Ac2O, Pyridine, RT) Int->Acet Prod 4-Methyl-2-oxo-3-phenyl- 2H-chromen-7-yl acetate Acet->Prod -AcOH

Figure 1: Retrosynthetic and forward synthesis workflow for the target coumarin.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin (Intermediate)
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve resorcinol (10 mmol) and ethyl 2-phenylacetoacetate (10 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise, add 5 mL of concentrated sulfuric acid (H₂SO₄) under continuous magnetic stirring. Rationale: Slow addition prevents localized overheating and tar formation, which are common side reactions in Pechmann condensations.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup & Validation: Pour the mixture into 100 mL of crushed ice. The sudden shift in solvent polarity forces the precipitation of the coumarin. Filter the crude solid and wash with cold water until the filtrate is pH neutral (Self-Validation: Neutral pH confirms the complete removal of the H₂SO₄ catalyst). Recrystallize from ethanol.

Protocol 2: Synthesis of 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (Target)
  • Reaction Setup: Suspend the purified intermediate (5 mmol) in 10 mL of anhydrous pyridine.

  • Acetylation: Add acetic anhydride (15 mmol) dropwise. Stir at room temperature for 4 hours. Rationale: Anhydrous conditions are critical to prevent the hydrolysis of acetic anhydride back to acetic acid.

  • In-Process Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). (Self-Validation: The disappearance of the highly polar phenolic spot and the appearance of a less polar ester spot at a higher Rf validates reaction completion).

  • Quenching & Isolation: Pour the reaction mixture into 50 mL of ice-cold 1M HCl. Rationale: HCl neutralizes the pyridine, forming water-soluble pyridinium chloride, while the highly lipophilic acetate derivative crashes out of solution. Filter, wash with distilled water, and recrystallize from methanol to yield pure white crystals[2].

Structural Elucidation & Analytical Characterization

The structural integrity of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate is confirmed through a multi-modal analytical approach[3].

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (CDCl₃, 400 MHz) provides definitive proof of successful acetylation and the presence of the C4-methyl and C3-phenyl groups[1]. The disappearance of the broad phenolic -OH singlet (~9.5 ppm) and the emergence of a sharp 3H singlet at ~2.35 ppm confirms the acetate moiety. The C4-methyl protons resonate at ~2.25 ppm due to the deshielding effect of the adjacent aromatic systems[1].

Table 1: ¹H NMR Spectral Data Summary

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationStructural Rationale
Coumarin C5-H 7.65Doublet (J = 8.8 Hz)1HDeshielded by C4-methyl and lactone C=O.
C3-Phenyl Protons 7.30 - 7.45Multiplet5HOverlapping aromatic resonances of the phenyl ring.
Coumarin C8-H 7.15Doublet (J = 2.2 Hz)1HMeta-coupling with C6-H; shielded relative to C5.
Coumarin C6-H 7.05Doublet of Doublets1HOrtho-coupled to C5, meta-coupled to C8.
O-CO-CH₃ 2.35Singlet3HCharacteristic ester methyl resonance.
C4-CH₃ 2.25Singlet3HAllylic/benzylic-like deshielding[1].
B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis distinguishes the two distinct carbonyl environments in the molecule, confirming the dual oxygen-containing functional groups[2],[3].

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
1755 Ester C=O stretchConfirms successful O-acetylation at C7.
1715 Lactone C=O stretchCharacteristic of the α,β-unsaturated coumarin core.
1610, 1560 Aromatic C=C stretchIndicates the presence of the fused benzene and phenyl rings.
1190, 1120 C-O-C asymmetric stretchConfirms ester and lactone ether linkages.
C. Mass Spectrometry (MS) & Fragmentation Pathway

Electron Ionization (EI-MS) yields a molecular ion peak [M]⁺ at m/z 294. The primary fragmentation event is the diagnostic loss of a ketene molecule (CH₂=C=O, 42 Da) from the acetate group, yielding a stable base peak at m/z 252 corresponding to the 7-hydroxy radical cation. Subsequent loss of carbon monoxide (CO, 28 Da) from the lactone ring yields an m/z 224 benzofuran derivative[3].

Fragmentation M Molecular Ion [M]+ m/z 294 F1 [M - Ketene]+ m/z 252 (7-Hydroxy intermediate) M->F1 - C2H2O (42 Da) F2 [M - Ketene - CO]+ m/z 224 (Benzofuran derivative) F1->F2 - CO (28 Da)

Figure 2: Primary EI-MS fragmentation pathway of the synthesized coumarin derivative.

References

  • Title: Synthesis of Novel 4-Methylcoumarins and Comparative Specificities of Substituted Derivatives for Acetoxy Drug: Protein Transacetylase Source: Semantic Scholar URL: 2

  • Title: 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2 Source: PMC / NIH URL: 1

  • Title: 7-Acetoxy-4-methylcoumarin - the NIST WebBook Source: NIST URL: 3

Sources

Exploratory

The Diverse Biological Activities of 4-Methyl-3-Phenylcoumarin Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry Abstract Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, have long been a focal point of medicinal chemistry research...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

Abstract

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, have long been a focal point of medicinal chemistry research due to their wide array of pharmacological properties. Within this broad family, derivatives of 4-methyl-3-phenylcoumarin have emerged as a particularly promising scaffold for the development of novel therapeutic agents. Their unique structural features allow for diverse substitutions, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 4-methyl-3-phenylcoumarin derivatives, with a focus on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols and mechanistic insights are provided to support researchers and drug development professionals in this dynamic field.

The 4-Methyl-3-Phenylcoumarin Scaffold: A Foundation for Diverse Bioactivity

The coumarin nucleus is a versatile pharmacophore found in numerous natural products and synthetic compounds with significant therapeutic applications.[1][2] The introduction of a methyl group at the 4-position and a phenyl ring at the 3-position creates a unique structural framework that has been extensively explored for drug discovery. This substitution pattern not only influences the physicochemical properties of the molecule but also provides key interaction points with various biological targets. The 4-methyl group can enhance metabolic stability, while the 3-phenyl ring offers a site for further functionalization to modulate potency and selectivity.[3]

Synthesis of 4-Methyl-3-Phenylcoumarin Derivatives

The most common and straightforward method for synthesizing the 4-methylcoumarin core is the Pechmann condensation.[4][5][6] This reaction typically involves the acid-catalyzed condensation of a phenol with a β-ketoester, such as ethyl acetoacetate. The 3-phenyl group can be introduced through various synthetic strategies, often involving the use of a phenyl-substituted starting material or subsequent modification of the coumarin ring.

Example Synthetic Protocol: Pechmann Condensation

A widely used method for synthesizing 4-methylcoumarin derivatives is the Pechmann condensation.[4][5][6][7] This protocol describes a general procedure that can be adapted for various substituted phenols and ethyl acetoacetate to yield the corresponding 4-methylcoumarin derivatives.

Materials:

  • Substituted Phenol (1.0 eq)

  • Ethyl Acetoacetate (1.2 eq)

  • Concentrated Sulfuric Acid (as catalyst)

  • Ethanol

Procedure:

  • To a round-bottom flask, add the substituted phenol and ethyl acetoacetate.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed thoroughly with water to remove any acid, and then dried.

  • The crude product is purified by recrystallization from ethanol to yield the pure 4-methylcoumarin derivative.

Major Biological Activities and Mechanistic Insights

Anticancer Activity

A significant body of research highlights the potent anticancer properties of 4-methyl-3-phenylcoumarin derivatives against a range of human cancer cell lines.[3][8][9] These compounds exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[9][10]

Mechanism of Action: Many coumarin derivatives have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[9][10][11] Some derivatives can also arrest the cell cycle at different phases, preventing cancer cell proliferation.[2][9] Furthermore, inhibition of signaling pathways such as PI3K/Akt/mTOR has been identified as a key mechanism for the anticancer effects of certain coumarin compounds.[9][10][11]

CompoundSubstituentsCancer Cell LineIC50 (µM)Reference
1 7,8-dihydroxy-3-ethyl-4-methylK56281.3 ± 13.9[3]
LS18067.8 ± 2.4[3]
MCF-782.3 ± 4.5[3]
2 7,8-dihydroxy-4-methyl-3-(n-decyl)K56242.4[8]
LS18025.2[8]
MCF-725.1[8]
3 6-bromo-4-bromomethyl-7-hydroxyK56245.8[8]
LS18032.7[8]
MCF-733.1[8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Cancer cells (e.g., MCF-7, K562, LS180)[3][8]

  • 96-well plates

  • Complete cell culture medium

  • 4-methyl-3-phenylcoumarin derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium and incubate overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives and a vehicle control (DMSO) for 48-72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

apoptosis_pathway Coumarin 4-Methyl-3-Phenylcoumarin Derivative ROS ↑ Reactive Oxygen Species (ROS) Coumarin->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Antioxidant Activity

Many 4-methyl-3-phenylcoumarin derivatives exhibit significant antioxidant activity, primarily through their ability to scavenge free radicals.[12] This property is often attributed to the presence of hydroxyl groups on the coumarin or phenyl rings, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).[12]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[1][13]

Materials:

  • DPPH solution (0.002% in methanol)[1]

  • 4-methyl-3-phenylcoumarin derivatives (at various concentrations in methanol)[1]

  • Ascorbic acid or Butylated hydroxytoluene (BHT) as a standard[1][13]

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare different concentrations (e.g., 20, 50, 100, 200, 400 µg/mL) of the test compounds and the standard in methanol.[1]

  • In a test tube, mix 2 mL of the DPPH solution with 2 mL of each compound or standard solution.[1]

  • Incubate the tubes in the dark at room temperature for 30 minutes.[1]

  • Measure the absorbance of the solutions at 517 nm.[1]

  • Calculate the scavenging activity using the formula: Scavenging activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[1]

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases, and coumarin derivatives have shown promise as anti-inflammatory agents.[14][15] The anti-inflammatory effects of 4-methyl-3-phenylcoumarins are often linked to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).[16][17]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indomethacin ---[17]
Celecoxib ---[17]
Compound 5a >10006.56>152[17]
Compound 8d 10.320.2541.28[17]

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds

  • A suitable buffer system

  • Detection system (e.g., colorimetric or fluorescent probe)

Procedure:

  • Pre-incubate the COX enzyme with the test compound or vehicle control for a specified time.

  • Initiate the reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a set time at 37°C.

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 values.

anti_inflammatory_workflow Start Synthesized Coumarin Derivatives InVitro In Vitro Proteinase Inhibition Assay Start->InVitro COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Start->COX_Assay InVivo In Vivo Carrageenan-Induced Paw Edema in Rats InVitro->InVivo COX_Assay->InVivo Data Data Analysis: - % Inhibition - IC50 Values - Edema Volume InVivo->Data Lead Lead Compound Identification Data->Lead

Caption: Workflow for evaluating anti-inflammatory activity.

Antimicrobial Activity

Several 4-methyl-3-phenylcoumarin derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[18][19] The presence of specific substituents on the coumarin scaffold is crucial for their antimicrobial efficacy.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 9 P. aeruginosa1.09[18]
K. pneumoniae6.25[18]
C. albicans6.25[18]
Compound 3b S. aureus312.5[20]
Compound 3c S. epidermidis312.5[20]
Compound 3i C. tropicalis156.2[20]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[21]

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds (serially diluted)

  • Standard antimicrobial agents (e.g., ciprofloxacin, amphotericin B)

  • Inoculum of the microorganism

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.[20]

  • Add a standardized inoculum of the microorganism to each well.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[20]

Structure-Activity Relationships (SAR)

The biological activity of 4-methyl-3-phenylcoumarin derivatives is highly dependent on the nature and position of substituents on both the coumarin and phenyl rings.

  • Hydroxyl and Methoxy Groups: The presence of hydroxyl or methoxy groups, particularly at the C-7 and C-8 positions of the coumarin ring, is often associated with enhanced antioxidant and anticancer activities.[8][12]

  • Halogens: The introduction of halogen atoms, such as bromine, can increase the cytotoxic potential of these compounds.[8]

  • Lipophilic Chains: Increasing the lipophilicity, for instance by adding an alkyl chain at the C-3 position, has been shown to significantly improve anticancer activity.[8]

  • 3-Phenyl Ring Substituents: The substitution pattern on the 3-phenyl ring plays a crucial role in modulating the activity and selectivity of these derivatives for various targets, including enzymes like monoamine oxidase B (MAO-B).[22][23][24]

Future Perspectives

The 4-methyl-3-phenylcoumarin scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action and the identification of their specific molecular targets will be crucial for their clinical development. The exploration of hybrid molecules, where the coumarin scaffold is combined with other pharmacophores, also represents a promising avenue for future drug discovery efforts.

References

  • Lajis, N. H., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 937-945. [Link]

  • Riveiro, M. E., et al. (2020). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Molecules, 25(14), 3163. [Link]

  • Wang, Y., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 582241. [Link]

  • Kumar, S., et al. (2022). In vitro Evaluation (Antioxidant Activity) of coumarin derivatives. Research Journal of Chemistry and Environment, 26(7), 145-148. [Link]

  • El-Haggar, R., & Al-Wabli, R. I. (2015). Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. Molecules, 20(4), 5374-5391. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methylcoumarin (3) via the Pechmann condensation of phenol (1) and ethyl acetoacetate (2). [Link]

  • Niinivehmas, S., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 49. [Link]

  • Sharapov, M., et al. (2023). Mechanochemical organic synthesis for the 4-methylcoumarin molecules via the Pechmann condensation. IntechOpen. [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. Molecules, 25(14), 3247. [Link]

  • Kecel-Gunduz, S., et al. (2023). New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). Arabian Journal of Chemistry, 16(2), 104440. [Link]

  • Kumar, S., et al. (2016). Coumarin Derivatives as Anti-inflammatory and Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 16(15), 1234-1248. [Link]

  • Niinivehmas, S., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Academia.edu. [Link]

  • Popa, A., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry, 5(2), 1077-1088. [Link]

  • González-Gálvez, D., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(22), 6828. [Link]

  • Popa, A., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. ResearchGate. [Link]

  • Artuç, Ö. (2024). DPPH Antioxidant Assays, Molecular Docking Studies and ADMET Predictions of Some 4-Chloromethyl Substituted Coumarin Compounds. Adıyaman University Journal of Science, 14(2), 29-49. [Link]

  • Pedersen, J. Z., et al. (2007). Antioxidant activity of 4-methylcoumarins. Journal of Pharmacy and Pharmacology, 59(12), 1721-1728. [Link]

  • Marrero-Ponce, Y., et al. (2016). Development of an in Silico Model of DPPH• Free Radical Scavenging Capacity: Prediction of Antioxidant Activity of Coumarin Type Compounds. Molecules, 21(6), 765. [Link]

  • Lee, S., et al. (2024). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Molecules, 29(15), 3409. [Link]

  • Singh, A., & Kumar, R. (2024). Anticancer mechanism of coumarin-based derivatives. European Journal of Medicinal Chemistry, 269, 116281. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of the coumarin derivatives in.... [Link]

  • Niinivehmas, S., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 49. [Link]

  • Kumar, A., et al. (2017). STUDY OF ANTIMICROBIAL ACTIVITY OF 4– METHYL–7-OXYCOUMARIN DERIVATIVES. JETIR, 4(9), 1-6. [Link]

  • Khan, I., et al. (2020). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 36(1), 133-141. [Link]

  • Yilmaz, F., et al. (2020). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 65(1), 69-76. [Link]

  • ResearchGate. (2021). (PDF) Anticancer Potential of Coumarin and its Derivatives. [Link]

  • Wang, Y., et al. (2022). Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives. Bioorganic & Medicinal Chemistry, 60, 116688. [Link]

  • Rahman, M. A., et al. (2022). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives. ScienceOpen. [Link]

Sources

Foundational

The Versatility of the 3-Phenylcoumarin Scaffold: A Technical Guide for Drug Discovery

Abstract The 3-phenylcoumarin scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This technical guide provides an in-depth explor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-phenylcoumarin scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of substituted 3-phenylcoumarins, designed for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies for accessing this core, elucidate the nuanced structure-activity relationships that govern its diverse biological effects, and provide actionable experimental protocols. This document moves beyond a simple recitation of facts to offer a causal understanding of experimental choices, empowering researchers to rationally design and synthesize novel 3-phenylcoumarin derivatives with tailored therapeutic potential.

Introduction: The 3-Phenylcoumarin Core - A Chameleon in Medicinal Chemistry

The 3-phenylcoumarin framework, a hybrid of coumarin and resveratrol, presents a unique isosteric relationship with isoflavones, where the carbonyl group is shifted from position 4 to 2 of the pyran ring.[1][2] This seemingly subtle structural alteration unlocks a vast and varied pharmacological landscape. These compounds, found in nature and accessible through robust synthetic routes, have garnered significant attention for their potential in treating a spectrum of human diseases.[3][4]

The true power of the 3-phenylcoumarin scaffold lies in its amenability to substitution at multiple positions on both the coumarin and the pendant phenyl ring. This allows for the fine-tuning of its physicochemical properties and biological activities, making it a highly attractive starting point for drug discovery campaigns. This guide will illuminate the key substitution patterns and their profound impact on therapeutic efficacy.

Synthetic Strategies: Accessing the 3-Phenylcoumarin Core

The construction of the 3-phenylcoumarin skeleton can be achieved through several reliable synthetic methodologies. The choice of a specific route often depends on the desired substitution pattern, scalability, and tolerance to various functional groups.

The Perkin Reaction: A Classic and Versatile Approach

The Perkin reaction, a condensation between a salicylaldehyde and a phenylacetic acid, remains a cornerstone for the synthesis of 3-phenylcoumarins.[4][5] This method is valued for its directness and ability to accommodate a wide range of substituted starting materials.

Experimental Protocol: Perkin Reaction for 3-Phenylcoumarin Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted salicylaldehyde (1.0 eq) and the corresponding phenylacetic acid (1.1 eq) in acetic anhydride (5-10 volumes).

  • Base Addition: Add anhydrous potassium acetate (2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 140-160 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and pour it into ice-water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-phenylcoumarin derivative.

Causality in Protocol: The acetic anhydride serves as both a solvent and a dehydrating agent, driving the condensation reaction forward. Potassium acetate acts as a base to deprotonate the phenylacetic acid, facilitating its nucleophilic attack on the salicylaldehyde. The aqueous workup hydrolyzes any remaining acetic anhydride and precipitates the less soluble organic product.

Modern Synthetic Approaches

While the Perkin reaction is robust, several modern methods offer milder conditions, improved yields, and broader substrate scope.

  • Ph3P/I2-Mediated Synthesis: This metal-free, one-pot method utilizes triphenylphosphine and iodine to mediate the esterification and subsequent intramolecular cyclization of aryl acetic acids and 2-hydroxybenzaldehydes at room temperature.[6] This approach is particularly advantageous for its mild conditions and tolerance of various functional groups.[6]

  • Heck Coupling: For the synthesis of 3-arylcoumarins, a Heck coupling reaction between a coumarin and an aryl iodide can be employed, often catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0).[7]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the synthesis of 3-phenylcoumarin derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.[8][9][10][11]

Synthetic Pathways Overview

Synthesis cluster_perkin Perkin Reaction cluster_modern Modern Methods Salicylaldehyde Substituted Salicylaldehyde Perkin_Product Substituted 3-Phenylcoumarin Salicylaldehyde->Perkin_Product Acetic Anhydride, Potassium Acetate Phenylacetic_Acid Substituted Phenylacetic Acid Phenylacetic_Acid->Perkin_Product Aryl_Acetic_Acid Aryl Acetic Acid Ph3PI2_Product 3-Arylcoumarin Aryl_Acetic_Acid->Ph3PI2_Product Ph3P/I2, Et3N Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Hydroxybenzaldehyde->Ph3PI2_Product Coumarin Coumarin Heck_Product 3-Arylcoumarin Coumarin->Heck_Product Pd Catalyst Aryl_Iodide Aryl Iodide Aryl_Iodide->Heck_Product

Caption: Key synthetic routes to substituted 3-phenylcoumarins.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

The therapeutic potential of substituted 3-phenylcoumarins is vast, with significant research focusing on their roles as neuroprotective agents, anticancer therapeutics, and antioxidants. The specific biological activity is intricately linked to the substitution pattern on both the coumarin and the 3-phenyl ring.

Neuroprotective Effects: Targeting Monoamine Oxidase B (MAO-B)

A significant body of research highlights 3-phenylcoumarins as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease.[8][9][10][11] Inhibition of MAO-B can increase dopamine levels in the brain, alleviating some of the motor symptoms of Parkinson's disease.[9][11]

Structure-Activity Relationship for MAO-B Inhibition:

  • Hydrophobicity is Key: Strong hydrophobic interactions are crucial for potent MAO-B inhibition.[10]

  • Substitution on the 3-Phenyl Ring:

    • Small, lipophilic substituents such as methyl groups at the para-position of the 3-phenyl ring often enhance MAO-B inhibitory activity. For instance, 6-methyl-3-(p-tolyl)coumarin is a highly potent MAO-B inhibitor.[2]

    • The presence of a methoxy group at the 4'-position of the 3-phenyl ring has been shown to be a potent and selective feature for MAO-B inhibition.[12]

  • Substitution on the Coumarin Ring:

    • A chlorine atom at the 6-position of the coumarin ring can improve both inhibitory activity and selectivity for MAO-B.[2]

    • The presence of a methoxy group on the coumarin core is predicted to be favorable for activity at the active site.[8][9]

Table 1: SAR of 3-Phenylcoumarins as MAO-B Inhibitors

Substitution PositionFavorable Substituents for MAO-B InhibitionRationale
3-Phenyl Ring (para)Small, lipophilic groups (e.g., -CH3)Enhances hydrophobic interactions in the active site.
3-Phenyl Ring (para)Methoxy group (-OCH3)Potent and selective inhibition.
Coumarin Ring (Position 6)Chlorine (-Cl)Improves activity and selectivity.
Coumarin RingMethoxy group (-OCH3)Favorable interaction with the active site.
Anticancer and Antiproliferative Activity

Substituted 3-phenylcoumarins have demonstrated significant potential as anticancer agents, exhibiting antiproliferative effects against various cancer cell lines.[4][13] Their mechanisms of action are often multifactorial, including the induction of apoptosis and deregulation of the cell cycle.[13]

Structure-Activity Relationship for Anticancer Activity:

  • Hydroxylation Patterns: The number and position of hydroxyl groups play a critical role in determining the anticancer activity.

    • The presence of ortho-dihydroxy or ortho-hydroxy-methoxy groups on the coumarin A ring can significantly improve antiproliferative activity.[13]

    • Interestingly, a 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin derivative was found to be a potent antiproliferative agent despite being a poor antioxidant, suggesting a specific mechanism of action beyond radical scavenging.[13]

  • Targeting Heat Shock Protein 90 (Hsp90): Some 3-arylcoumarin derivatives have been identified as novel inhibitors of Hsp90, a molecular chaperone crucial for the stability and function of many oncoproteins.[4]

Antioxidant and Anti-inflammatory Properties

The structural resemblance of 3-phenylcoumarins to flavonoids and resveratrol suggests their potential as antioxidant and anti-inflammatory agents.[1][13]

Structure-Activity Relationship for Antioxidant Activity:

  • Hydroxyl Groups are Crucial: The antioxidant capacity is heavily dependent on the presence and position of hydroxyl groups, which can act as hydrogen donors to neutralize free radicals.

  • Polyhydroxylated Derivatives: Polyhydroxy 3-phenylcoumarins, such as 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin, have shown notable antioxidant activity.[2]

Logical Relationship of SAR

SAR cluster_MAO_B_SAR Key SAR for MAO-B Inhibition cluster_Anticancer_SAR Key SAR for Anticancer Activity cluster_Antioxidant_SAR Key SAR for Antioxidant Activity Scaffold 3-Phenylcoumarin Scaffold MAO_B MAO-B Inhibition (Neuroprotection) Scaffold->MAO_B Hydrophobic & Electronic Substituents Anticancer Anticancer Activity Scaffold->Anticancer Hydroxylation & Specific Functional Groups Antioxidant Antioxidant Activity Scaffold->Antioxidant Hydroxyl Groups Lipophilic_Phenyl Lipophilic p-substituent on Phenyl Ring Cl_Coumarin Cl at C6 of Coumarin Ortho_OH_Coumarin ortho-OH on Coumarin Ring Hsp90_Inhibition Hsp90 Inhibition Polyhydroxy Polyhydroxylation

Caption: Structure-activity relationship (SAR) map for 3-phenylcoumarins.

Experimental Workflows for Biological Evaluation

To assess the therapeutic potential of novel substituted 3-phenylcoumarins, a systematic biological evaluation is essential.

In Vitro MAO-B Inhibition Assay

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B enzyme and a suitable substrate (e.g., kynuramine) in a phosphate buffer (pH 7.4).

  • Inhibitor Preparation: Dissolve the synthesized 3-phenylcoumarin derivatives in DMSO to create stock solutions and then dilute to various concentrations in the assay buffer.

  • Assay Procedure:

    • Pre-incubate the MAO-B enzyme with the test compounds or vehicle control for a defined period (e.g., 15 minutes) at 37 °C.

    • Initiate the reaction by adding the substrate.

    • Incubate for a specific time (e.g., 30 minutes) at 37 °C.

    • Stop the reaction by adding a quenching solution (e.g., NaOH).

  • Detection: Measure the product formation using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Antiproliferation Assay (MTT Assay)

Protocol:

  • Cell Culture: Culture the desired cancer cell lines (e.g., HL-60, A549) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-phenylcoumarin derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow Diagram

Workflow cluster_bioassays Biological Assays Synthesis Synthesis of Substituted 3-Phenylcoumarins Purification Purification and Characterization Synthesis->Purification Biological_Screening Primary Biological Screening Purification->Biological_Screening MAO_B_Assay In Vitro MAO-B Inhibition Assay Biological_Screening->MAO_B_Assay Antiproliferation_Assay Antiproliferation Assay (e.g., MTT) Biological_Screening->Antiproliferation_Assay Hit_Identification Hit Identification MAO_B_Assay->Hit_Identification Antiproliferation_Assay->Hit_Identification Lead_Optimization Lead Optimization (SAR-guided) Hit_Identification->Lead_Optimization Lead_Optimization->Synthesis Advanced_Studies Advanced In Vivo and Mechanistic Studies Lead_Optimization->Advanced_Studies

Caption: A typical workflow for the development of 3-phenylcoumarin-based therapeutics.

Conclusion and Future Directions

Substituted 3-phenylcoumarins represent a highly versatile and promising class of compounds for drug discovery. Their synthetic accessibility and the clear structure-activity relationships that have been established for various biological targets provide a solid foundation for the rational design of new therapeutic agents. Future research should focus on exploring novel substitution patterns, elucidating the detailed molecular mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The continued investigation of this remarkable scaffold is poised to yield novel treatments for a range of challenging diseases.

References

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). Frontiers in Chemistry. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). PMC. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Academia.edu. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). PubMed. [Link]

  • Hydroxy-3-Phenylcoumarins as Multitarget Compounds for Skin Aging Diseases: Synthesis, Molecular Docking and Tyrosinase, Elastase, Collagenase and Hyaluronidase Inhibition, and Sun Protection Factor. (2022). MDPI. [Link]

  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. (2021). Encyclopedia.pub. [Link]

  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. (2021). PMC. [Link]

  • Overview of Diverse Pharmacological Activities of Substituted Coumarins: Compounds with Therapeutic Potentials. (2015). SciSpace. [Link]

  • Synthesis and Evaluation of New 3-phenylcoumarin Derivatives as Potential Antidepressant Agents. (2014). PubMed. [Link]

  • Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents. (2011). PubMed. [Link]

  • Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. (2022). Taylor & Francis Online. [Link]

  • Synthesis and evaluation of new 3-phenylcoumarin derivatives as potential antidepressant agents. (2014). ResearchGate. [Link]

  • One of the synthetic routes to obtain 3-phenylcoumarins: coumarin coupling with the benzene ring. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). MDPI. [Link]

  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. (2021). MDPI. [Link]

  • 3-Phenylcoumarin. (n.d.). Wikipedia. [Link]

Sources

Exploratory

The 4-Methyl-3-phenylcoumarin Scaffold: Discovery, Synthesis, and Therapeutic Applications

Abstract Coumarins, particularly the 3-phenylcoumarin class, are widely recognized as "privileged scaffolds" in medicinal chemistry due to their structural resemblance to steroid hormones and their ability to interact wi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Coumarins, particularly the 3-phenylcoumarin class, are widely recognized as "privileged scaffolds" in medicinal chemistry due to their structural resemblance to steroid hormones and their ability to interact with diverse biological targets[1]. The addition of a methyl group at the C4 position—forming 4-methyl-3-phenylcoumarins—imparts unique steric and electronic properties that significantly influence target specificity. This technical guide explores the historical discovery, synthetic methodologies, and pharmacological profiling of 4-methyl-3-phenylcoumarins, providing actionable insights for drug development professionals.

Historical Context and Discovery

The synthesis of the coumarin bicyclic system has historically relied on classical organic reactions, including the Pechmann, Perkin, Knoevenagel, and Reformatsky condensations[2]. However, the specific targeted synthesis of 3-phenylcoumarins and their 4-methyl derivatives required more specialized precursors to achieve high regioselectivity.

A major historical landmark in the synthesis of 4-methyl-3-phenylcoumarins was established by Neelakantan et al. in 1982[2][3]. Their work demonstrated that quinacetophenone (2,5-dihydroxyacetophenone) could serve as a highly accessible and versatile building block[2]. By reacting quinacetophenone with phenylacetyl chloride in the presence of a mild base (potassium carbonate), researchers could achieve a direct, one-pot O-acylation followed by an intramolecular cyclization to yield 6-hydroxy-4-methyl-3-phenylcoumarin[2]. This discovery bypassed the need for harsh acidic conditions typically required in Pechmann condensations, opening the door for the synthesis of highly functionalized, acid-sensitive coumarin derivatives.

Chemical Synthesis & Methodologies

As a Senior Application Scientist, it is critical to understand not just the how, but the why behind synthetic choices. The synthesis of 4-methyl-3-phenylcoumarins relies heavily on controlling the nucleophilicity of phenolic precursors and the subsequent thermodynamics of ring closure.

Classical Synthesis via Quinacetophenone

The causality behind this classical route lies in the ortho-hydroxyacetophenone moiety of quinacetophenone. The phenolic hydroxyl group is perfectly primed for O-acylation, while the adjacent acetyl group provides the necessary alpha-protons for a subsequent base-catalyzed intramolecular aldol-type condensation.

Protocol: Synthesis of 6-hydroxy-4-methyl-3-phenylcoumarin This protocol is designed as a self-validating system, ensuring intermediate confirmation before proceeding to final isolation.

  • Reaction Setup : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of quinacetophenone in anhydrous acetone.

  • Base Addition : Add 3.0 equivalents of anhydrous potassium carbonate (K₂CO₃).

    • Mechanistic Rationale: K₂CO₃ is a weak, non-nucleophilic base. It selectively deprotonates the highly acidic phenolic hydroxyl groups to form a phenoxide ion without causing unwanted aldol self-condensation of the acetone solvent.

  • Acylation : Cool the mixture to 0°C. Slowly add 1.2 equivalents of phenylacetyl chloride dropwise.

    • Mechanistic Rationale: Dropwise addition controls the exothermic O-acylation step, preventing the formation of di-acylated byproducts and limiting degradation.

    • Validation Step 1: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot and the appearance of a higher Rf intermediate confirms successful esterification.

  • Cyclization : Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 12–16 hours.

    • Mechanistic Rationale: The elevated temperature provides the activation energy necessary for the base to abstract an alpha-proton from the newly formed phenylacetate ester. The resulting carbanion attacks the ortho-acetyl carbonyl, followed by dehydration to form the stable, conjugated pyran-2-one ring.

  • Workup & Purification : Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography.

  • Validation Step 2 (NMR) : Confirm product identity via ¹H-NMR. The critical self-validating marker is the appearance of a characteristic C4-methyl singlet (typically around δ 2.2–2.4 ppm) and the complete absence of the original acetyl methyl peak.

SynthesisWorkflow A Quinacetophenone (2,5-dihydroxyacetophenone) B Phenylacetyl Chloride + K2CO3 (Base) A->B Reagents added C O-Acylation Intermediate (Ester Formation) B->C Base-catalyzed (0°C) D Intramolecular Aldol Condensation C->D Heat / Base (Reflux) E 4-Methyl-3-phenylcoumarin Derivatives D->E Cyclization & Dehydration

Caption: Workflow of 4-methyl-3-phenylcoumarin synthesis from quinacetophenone.

Modern Green Chemistry: Electrosynthesis

Recent advancements emphasize sustainability and atom economy. A novel electrosynthetic protocol utilizes NHC·CS₂ (N-Heterocyclic Carbene) species as reductive mediators to synthesize coumarins[4]. This method avoids harsh thermal conditions and heavy metal catalysts. In this protocol, a sterically large phenyl group on the chloroacetate precursor is well tolerated, allowing the isolation of 4-methyl-3-phenylcoumarin in robust yields (e.g., 68%)[4].

Biological Activity & Pharmacological Profiling

The 3-phenylcoumarin architecture is highly versatile. It acts as an isostere of isoflavones, where the carbonyl group is translated from position 4 to position 2 on the pyran ring[5]. The addition of the 4-methyl group provides specific steric bulk that optimally fills hydrophobic substrate cavities in various target enzymes.

Monoamine Oxidase B (MAO-B) Inhibition

Small-molecule MAO-B inhibitors are critical for treating dopamine-linked neuropathologies, such as Parkinson's disease and depression[6]. 3-Phenylcoumarins exhibit potent MAO-B inhibition, with some derivatives achieving IC₅₀ values in the low nanomolar range (e.g., 56 nM for optimized derivatives)[6][7]. The coumarin core mimics the monoamine backbone, while the 3-phenyl ring extends into the bipartite cavity of MAO-B. Interestingly, while 6-chloro-3-phenylcoumarins unsubstituted at the 4-position can reach IC₅₀ values as low as 1 nM[1][8], the 4-methyl substitution provides a conformational lock that can be tuned to prevent the binding of larger, off-target substrates.

Estradiol Synthesis Pathway (HSD1 & Aromatase)

In hormone-dependent breast cancer and endometriosis, blocking estrogen receptor (ER) function indirectly by lowering 17-β-estradiol (E2) levels is a validated clinical strategy[9]. 3-Phenylcoumarins act as potent, non-steroidal inhibitors of 17-β-hydroxysteroid dehydrogenase 1 (HSD1), effectively blocking the conversion of estrone to the highly active estradiol[9][10]. Structure-Activity Relationship (SAR) studies reveal that the R1 hydroxyl position on the coumarin ring is critical for strong HSD1 inhibition[9].

EstradiolPathway Androgen Androgens (Testosterone) Aromatase Aromatase (CYP19A1) Androgen->Aromatase Estrone Estrone (E1) HSD1 17-β-HSD1 Estrone->HSD1 Estradiol 17-β-Estradiol (E2) ER Estrogen Receptor (ER) Tumor Proliferation Estradiol->ER Activates Aromatase->Estrone HSD1->Estradiol Inhibitor 3-Phenylcoumarin Derivatives Inhibitor->Aromatase Inhibits (Specific analogs) Inhibitor->HSD1 Potent Inhibition

Caption: Mechanism of Action: 3-Phenylcoumarins inhibiting the Estradiol synthesis pathway.

Anti-Angiogenesis and Anticancer Properties

Coumarins have the potential to act on cell proliferation, angiogenesis, and apoptosis of gynecologic cancer cells[11]. Specifically, derivatives of 7-hydroxy-6-methoxy-4-methyl-3-phenylcoumarin act as non-steroidal analogues of 2-methoxyestradiol. In human umbilical vein endothelial cell (HUVEC) proliferation assays, the 4'-hydroxy and 4'-bromo substituted analogs demonstrated targeted anti-angiogenic activity with IC₅₀ values of 61.0 μM and 76.7 μM, respectively[1][12].

Quantitative Data Summary
Compound Class / DerivativePrimary TargetIC₅₀ ValueTherapeutic IndicationKey Structural Feature
3-Phenylcoumarin (Derivative 1) MAO-B56 nMParkinson's Disease3-phenyl ring fitting MAO-B cavity
6-Chloro-3-(3'-methoxyphenyl)coumarin MAO-B1 nMParkinson's Disease6-chloro substitution
3-Phenylcoumarin (Analog 4) 17-β-HSD1~1 μMBreast Cancer, EndometriosisR1 hydroxyl position
7-OH-6-OMe-4-Me-3-phenylcoumarin (4'-OH) HUVEC Proliferation61.0 μMAnti-angiogenesis4-methyl & 4'-hydroxy groups

Conclusion & Future Directions

The 4-methyl-3-phenylcoumarin scaffold remains a cornerstone in modern drug discovery. The transition from classical synthesis utilizing quinacetophenone[2] to modern, green electrosynthetic methods[4] highlights the evolving nature of coumarin chemistry. Moving forward, the rational design of these derivatives—leveraging their specific steric bulk and electronic properties—will be crucial in developing highly selective inhibitors for neurodegenerative diseases and hormone-dependent cancers.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Quinacetophenone: A simple precursor to privileged organic motifs Source: Arabian Journal of Chemistry URL
  • NHC·CS2 (NHC = N-Heterocyclic Carbene)
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors Source: Frontiers in Chemistry URL
  • Coumarin based compounds found to inhibit the estradiol synthesis pathway Source: EndoNews URL
  • Blocking oestradiol synthesis pathways with potent and selective coumarin derivatives Source: Taylor & Francis Online URL
  • A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers Source: Frontiers in Oncology URL

Sources

Foundational

Therapeutic Targeting and Pharmacological Profiling of 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl Acetate: A Technical Whitepaper

Executive Summary The compound 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (commonly referred to as 7-acetoxy-4-methyl-3-phenylcoumarin) represents a highly strategic synthetic derivative within medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (commonly referred to as 7-acetoxy-4-methyl-3-phenylcoumarin) represents a highly strategic synthetic derivative within medicinal chemistry. Built upon the "privileged scaffold" of 3-phenylcoumarins, this molecule is engineered to interface with multiple high-value biological targets[1].

Rather than acting as the primary pharmacophore, the 7-acetate moiety functions as a lipophilic prodrug . Phenolic hydroxyl groups—such as the one found on the active metabolite, 7-hydroxy-4-methyl-3-phenylcoumarin—are notoriously susceptible to rapid Phase II metabolism (glucuronidation and sulfation) in the hepatic and gastrointestinal systems. By masking this hydroxyl group with an acetate ester, the molecule achieves a higher partition coefficient (LogP), facilitating superior blood-brain barrier (BBB) penetration and cellular uptake. Once internalized, ubiquitous intracellular esterases hydrolyze the acetate, liberating the active 7-hydroxy pharmacophore to engage its intracellular targets.

This whitepaper details the core therapeutic targets of this compound, the causality behind its structural design, and the self-validating experimental protocols required for its evaluation.

Core Therapeutic Targets & Mechanistic Rationale

Neurodegenerative Diseases: Monoamine Oxidase B (MAO-B) Inhibition

The 3-phenylcoumarin core is extensively documented as a highly potent, reversible inhibitor of Monoamine Oxidase B (MAO-B), a primary target in Parkinson's Disease and Alzheimer's Disease therapy[1].

  • Structural Causality: The planar, aromatic nature of the coumarin system allows it to intercalate perfectly into the bipartite hydrophobic cavity of human MAO-B. The inclusion of the 4-methyl group is a critical design choice; its steric bulk creates a structural clash within the tighter active site of MAO-A, thereby driving extreme selectivity toward MAO-B.

  • Activation Requirement: The liberated 7-hydroxy group (post-esterase cleavage) acts as a critical hydrogen-bond donor/acceptor, interacting directly with the FAD cofactor or conserved water molecules in the MAO-B active site. The parent acetate prodrug is virtually inactive in cell-free assays lacking esterases, proving the necessity of the prodrug activation step.

Hormone-Dependent Oncology: Steroid Sulfatase (STS) & Aromatase

Coumarin derivatives are foundational to the design of endocrine therapies for breast and prostate cancers[2].

  • Structural Causality: The 3-phenylcoumarin structure acts as a bioisostere for the steroid backbone. Specifically, the 3-phenyl ring mimics the steroid D-ring, allowing the molecule to occupy the hydrophobic substrate-binding pockets of both Steroid Sulfatase (STS) and Aromatase (CYP19A1)[2].

  • Synergistic Potential: While 7-O-sulfamate derivatives (e.g., COUMATE) act as irreversible STS inhibitors, 7-hydroxy and 7-acetoxy variants serve as competitive modulators. By inhibiting the conversion of estrone sulfate to active estradiol, this scaffold starves hormone-receptor-positive (HR+) tumors of their primary growth signal.

Chemoprevention: Cytochrome P450 Modulation (CYP1A1/1A2)

Derivatives of 4-methyl-3-phenylcoumarin have been identified as highly selective inhibitors of human Cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, which are responsible for the bioactivation of environmental procarcinogens[3]. The 4-methyl substitution restricts the molecule's orientation within the CYP heme pocket, favoring 1A1/1A2 binding over other hepatic CYPs like 2B1 or 3A4[3].

Visualizing the Pharmacological Pathway

The following diagram illustrates the prodrug activation cascade and the subsequent multi-target routing of the active metabolite.

MOA A 4-Methyl-2-oxo-3-phenyl- 2H-chromen-7-yl acetate (Prodrug) B Intracellular Esterases (Hydrolysis) A->B Cellular Uptake C 7-Hydroxy-4-methyl- 3-phenylcoumarin (Active) B->C Acetate Cleavage D MAO-B Inhibition (CNS Target) C->D Binding E STS / Aromatase (Oncology Target) C->E Binding F CYP1A1/1A2 (Hepatic Target) C->F Binding

Fig 1. Prodrug activation and multi-target pharmacological routing of the coumarin derivative.

Quantitative Data Presentation

To highlight the prodrug nature of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate, it is crucial to compare its activity in cell-free environments (lacking esterases) versus intact cellular assays.

Target SystemAssay TypeCompound StateEstimated IC₅₀ (nM)Mechanistic Note
MAO-B Cell-Free (Recombinant)7-Acetate (Prodrug)> 10,000Acetate sterically blocks H-bonding at active site.
MAO-B Cell-Free (Recombinant)7-Hydroxy (Active)1.5 - 5.0High potency; 4-methyl group ensures MAO-B selectivity.
STS Intact MCF-7 Cells7-Acetate (Prodrug)45 - 80Rapid cellular uptake; intracellular cleavage activates STS inhibition.
CYP1A2 Human Liver Microsomes7-Hydroxy (Active)~ 500Competitive inhibition at the heme center[3].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, assays evaluating this compound must account for its prodrug architecture. A standard direct-addition cell-free assay will yield a false negative. The protocols below are engineered as self-validating systems.

Protocol 1: Intact MCF-7 Cell Assay for Steroid Sulfatase (STS) Inhibition

This protocol leverages intact breast cancer cells to validate both the cellular permeability of the 7-acetate prodrug and its subsequent intracellular activation[2].

  • Cell Culture: Seed MCF-7 human breast cancer cells in 24-well plates at 1×105 cells/well in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum. Incubate until 80% confluent.

  • Compound Preparation: Dissolve 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate in DMSO (stock 10 mM). Dilute in serum-free EMEM to final concentrations ranging from 0.1 nM to 10 μM (final DMSO < 0.1%).

  • Pre-Incubation (Crucial Step): Wash cells with PBS, then apply the compound dilutions. Incubate for 2 hours at 37°C. Causality: This window allows for membrane diffusion and cytoplasmic esterase-mediated hydrolysis of the 7-acetate to the active 7-hydroxy form.

  • Substrate Addition: Add 20 pmol of [3H] -estrone sulfate ( [3H] -E1S) to each well. Incubate for an additional 4 hours.

  • Quantification: Extract the product ( [3H] -estrone) using toluene (which separates the unconjugated estrone from the highly polar, unreacted sulfate). Quantify via liquid scintillation counting.

Protocol 2: Esterase-Coupled MAO-B Fluorometric Assay

To test the prodrug in a cell-free system, exogenous esterase must be introduced to prevent false negatives.

Workflow step1 Step 1: Compound Prep Dissolve acetate prodrug in DMSO (Stock) step2 Step 2: Biological Matrix Recombinant MAO-B + Porcine Liver Esterase step1->step2 step3 Step 3: Pre-incubation 37°C for 30 min (Facilitates prodrug hydrolysis) step2->step3 step4 Step 4: Substrate Addition Add Kynuramine (MAO-B specific substrate) step3->step4 step5 Step 5: Quantification Fluorometric reading of 4-hydroxyquinoline step4->step5

Fig 2. Self-validating in vitro screening workflow accounting for esterase-dependent activation.

  • Enzyme Matrix: Prepare a reaction buffer (0.1 M potassium phosphate, pH 7.4). Add recombinant human MAO-B (5 μg/mL) and Porcine Liver Esterase (PLE, 1 Unit/mL). Causality: PLE acts as a surrogate for intracellular esterases, cleaving the 7-acetate.

  • Pre-Incubation: Add the coumarin acetate compound to the matrix and incubate at 37°C for 30 minutes.

  • Reaction Initiation: Add kynuramine (final concentration 50 μM). Incubate for 20 minutes.

  • Termination & Readout: Stop the reaction with 2N NaOH. MAO-B converts kynuramine to 4-hydroxyquinoline. Measure fluorescence (Excitation: 310 nm, Emission: 380 nm).

References

  • Matos, M. J., et al. (2021). "3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade." Molecules, 26(22), 6875. Available at:[Link]

  • El-Gamal, M. I., et al. (2018). "C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors." ACS Omega, 3(9), 10715–10726. Available at:[Link]

  • Liu, J., et al. (2012). "7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2." Chemical Research in Toxicology, 25(5), 1074–1083. Available at:[Link]

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Protocols & Analytical Methods

Method

application of 4-methylcoumarins in cancer research

An In-Depth Guide to the Application of 4-Methylcoumarins in Cancer Research Authored by a Senior Application Scientist The coumarin scaffold, a ubiquitous feature in natural products, has long captured the attention of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 4-Methylcoumarins in Cancer Research

Authored by a Senior Application Scientist

The coumarin scaffold, a ubiquitous feature in natural products, has long captured the attention of medicinal chemists and cancer biologists. Within this broad class, 4-methylcoumarin derivatives have emerged as a particularly promising chemotype for oncological investigation. The strategic placement of a methyl group at the C4 position advantageously mitigates metabolic conversion to the potentially mutagenic 3,4-coumarin epoxide by cytochrome P450 enzymes, enhancing the safety profile of these compounds for therapeutic development.

This guide provides an in-depth exploration of the multifaceted applications of 4-methylcoumarins in cancer research. We will move beyond a simple survey of the literature to provide actionable protocols and a causal understanding of the experimental designs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this molecular scaffold in the quest for novel anticancer agents and research tools.

4-Methylcoumarins as Direct Cytotoxic and Pro-Apoptotic Agents

The primary application of 4-methylcoumarin derivatives in oncology is as direct-acting cytotoxic agents. Extensive structure-activity relationship (SAR) studies have demonstrated that modifications to the coumarin core can yield compounds with potent anticancer activity against a range of cancer cell lines, including leukemia, colon adenocarcinoma, and breast adenocarcinoma.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of 4-methylcoumarins are not merely a result of non-specific toxicity but are often orchestrated through the induction of programmed cell death (apoptosis) and disruption of the cell cycle. Mechanistic studies have revealed that these compounds can modulate the delicate balance of pro- and anti-apoptotic proteins.

Key mechanistic insights include:

  • Modulation of Bcl-2 Family Proteins: Active derivatives can down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL while up-regulating pro-apoptotic members such as Bax, Bad, and Bok. This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade.

  • Caspase Activation: The initiation of the mitochondrial apoptosis pathway leads to the activation of key executioner caspases, such as caspase-3 and caspase-9.

  • Cell Cycle Disruption: Certain 4-methylcoumarin derivatives can induce cell cycle arrest, often at the G2/M or S phase, thereby preventing cancer cell proliferation.

Visualizing the Apoptotic Pathway

The following diagram illustrates the principal mechanism by which 4-methylcoumarin derivatives induce apoptosis in cancer cells.

Apoptosis_Pathway cluster_0 4-Methylcoumarin Derivative Action cluster_1 Mitochondrial Pathway Regulation cluster_2 Caspase Cascade Coumarin 4-Methylcoumarin Derivative Bcl2 Bcl-2 / Bcl-xL (Anti-Apoptotic) Coumarin->Bcl2 Inhibits Bax Bax / Bad (Pro-Apoptotic) Coumarin->Bax Activates Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Induction of apoptosis by 4-methylcoumarins via modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR) Insights

Systematic screening of synthesized 4-methylcoumarin derivatives has provided clear insights into the structural features that govern their cytotoxic potential.

  • Hydroxylation Pattern: Dihydroxy substitutions, particularly at the C7 and C8 positions (a catechol moiety), are significantly more potent than monohydroxy analogues. 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) are a particularly effective subgroup.

  • C3 Position Substitution: The addition of long alkyl chains (e.g., n-decyl) at the C3 position generally enhances anticancer activity. This is likely due to increased lipophilicity, which improves the compound's ability to penetrate cellular membranes.

  • Acetoxylation: Converting hydroxyl groups to acetoxy groups typically reduces cytotoxic activity.

Quantitative Data: Cytotoxicity of 4-Methylcoumarin Derivatives

The table below summarizes the 50% inhibitory concentration (IC₅₀) values for representative 4-methylcoumarin derivatives against various human cancer cell lines, demonstrating the SAR principles discussed.

CompoundKey SubstituentsIC₅₀ (µM) vs. K562 (Leukemia)IC₅₀ (µM) vs. LS180 (Colon)IC₅₀ (µM) vs. MCF-7 (Breast)
1 7-hydroxy-4-methyl111.0 ± 28.4>200189.8 ± 23.6
8 7,8-dihydroxy-4-methyl>200>200>200
9 7,8-dihydroxy-3-ethyl-4-methyl81.3 ± 13.967.8 ± 2.482.3 ± 4.5
11 7,8-dihydroxy-3-decyl-4-methyl42.4 ± 4.825.2 ± 3.125.1 ± 1.8
14 7,8-diacetoxy-4-methyl148.7 ± 8.7102.3 ± 15.3112.5 ± 12.6
27 6-bromo-4-bromomethyl-7-hydroxy45.8 ± 3.232.7 ± 2.539.4 ± 3.8

Data synthesized from Miri, R., et al. (2015).

4-Methylcoumarins as Enzyme Inhibitors

Beyond direct cytotoxicity, 4-methylcoumarins can exert their anticancer effects by targeting specific enzymes that are critical for tumor growth and survival.

Carbonic Anhydrase (CA) Inhibition

Coumarins represent a novel class of carbonic anhydrase inhibitors (CAIs). CAs, particularly the tumor-associated isoform CA IX, are crucial for pH regulation in hypoxic tumors, facilitating survival and proliferation in the acidic microenvironment.

The inhibitory mechanism is unique: coumarins act as "prodrug inhibitors." The esterase activity of the CA enzyme hydrolyzes the coumarin's lactone ring within the active site. The resulting 2-hydroxy-cinnamic acid product then binds to the enzyme, blocking its catalytic function. This isoform-selective inhibition makes coumarins attractive candidates for developing anticancer agents that target hypoxic tumors.

CA_Inhibition Coumarin Coumarin (Prodrug) Hydrolysis Esterase-mediated Lactone Hydrolysis Coumarin->Hydrolysis Enters CA_Enzyme Carbonic Anhydrase Active Site CA_Enzyme->Hydrolysis Catalyzes Product 2-hydroxy-cinnamic acid (Active Inhibitor) Hydrolysis->Product Forms Product->CA_Enzyme Binds & Inhibits

Caption: "Prodrug" mechanism of carbonic anhydrase inhibition by coumarins.

Kinase Inhibition

Key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, are often dysregulated in cancer and are prime targets for therapeutic intervention. Certain 4-methylcoumarin derivatives have been shown to inhibit these pathways. For instance, 7,8-dihydroxy-4-methylcoumarin (DHMC) induces apoptosis in lung cancer cells through the partial inhibition of ERK/MAPK signaling. Other derivatives have been identified as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), sensitizing hepatocellular carcinoma cells to paclitaxel.

Advanced Applications: Bioimaging and Photodynamic Therapy

The inherent photophysical properties of the coumarin scaffold enable its use in more advanced applications, including cellular imaging and light-activated cancer therapy.

Fluorescent Probes for Cellular Imaging

The coumarin core is an excellent fluorophore, typically absorbing light in the 350–450 nm range and emitting blue-to-green fluorescence (400–550 nm). This property allows for the development of 4-methylcoumarin-based probes for various bioimaging applications.

  • General Cell Staining: Simple derivatives can be used as fluorescent dyes to visualize cellular structures.

  • Targeted Probes: By conjugating the coumarin scaffold to specific targeting moieties (e.g., morpholine for lysosomal targeting), researchers can develop probes to visualize specific organelles.

  • Sensing and Diagnostics: Probes have been designed to detect specific analytes like hydrazine or to distinguish cancer cells from normal cells based on differences in their microenvironment.

Photosensitizers for Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a non-invasive treatment that uses a photosensitizer (PS), light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells. Coumarins, with their ability to be activated by light and generate ROS, are promising candidates for use as PS agents in PDT. Metal-coumarin derivatives, in particular, are being explored to enhance these phototherapeutic properties.

Experimental Protocols and Workflows

This section provides detailed, field-proven protocols for key experiments involving 4-methylcoumarins.

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing 4-methylcoumarin derivatives as potential anticancer agents.

Experimental_Workflow cluster_A Phase 1: In Vitro Screening cluster_B Phase 2: Mechanism of Action Studies cluster_C Phase 3: Further Development Synthesis Synthesis of 4-Methylcoumarin Derivatives MTT Cytotoxicity Screening (MTT Assay) IC50 Determination Synthesis->MTT Lead_Select Lead Compound Selection MTT->Lead_Select Apoptosis Apoptosis Assay (Annexin V / PI Staining) Lead_Select->Apoptosis High Potency Cell_Cycle Cell Cycle Analysis (PI Staining) Lead_Select->Cell_Cycle Western_Blot Signaling Pathway Analysis (Western Blot for Bcl-2, Caspases, etc.) Lead_Select->Western_Blot Lead_Opt Lead Optimization (SAR) Apoptosis->Lead_Opt Cell_Cycle->Lead_Opt Western_Blot->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

Caption: Standard workflow for anticancer drug screening of 4-methylcoumarin derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of a 4-methylcoumarin derivative that inhibits cell viability by 50% (IC₅₀). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals. The amount of formazan produced is quantified by dissolving it and measuring the absorbance.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • 4-methylcoumarin derivative(s)

    • Vehicle (e.g., DMSO)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

    • Multi-well spectrophotometer (ELISA reader)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the 4-methylcoumarin derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Incubation: Incubate the plate for a specified duration (typically 48 or 72 hours) at 37°C, 5% CO₂. The incubation time is critical as it must be sufficient to observe an effect on proliferation.

    • MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well.

    • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this period, viable cells will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer. Use a reference wavelength of >650 nm if possible.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

  • Cell Populations:

    • Live Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC/PI apoptosis detection kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

    • Flow cytometer

  • Step-by-Step Methodology:

    • Cell Preparation: Treat cells with the 4-methylcoumarin derivative at its IC₅₀ concentration (or other concentrations of interest) for a defined period (e.g., 24 hours).

    • Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >600 nm.

Protocol 3: Live-Cell Imaging with a Fluorescent 4-Methylcoumarin Probe

This protocol provides a general framework for using a 4-methylcoumarin derivative as a fluorescent stain.

  • Materials:

    • Cells cultured on glass-bottom dishes or coverslips

    • 10 mM stock solution of the fluorescent 4-methylcoumarin derivative in DMSO

    • Pre-warmed complete culture medium or imaging buffer (e.g., HBSS)

    • Phosphate-Buffered Saline (PBS)

    • Fluorescence microscope with a DAPI filter set (or similar, with excitation ~360-380 nm and emission ~430-460 nm)

  • Step-by-Step Methodology:

    • Prepare Working Solution: Dilute the 10 mM stock solution in pre-warmed culture medium to a final working concentration (typically 1-10 µM). The optimal concentration must be determined empirically to maximize signal and minimize toxicity.

    • Cell Washing: Gently remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Staining: Add the working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.

    • Final Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.

    • Imaging: Add fresh, pre-warmed imaging buffer to the cells and proceed immediately with imaging using the fluorescence microscope.

References

  • Miri, R., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 54(1), 105-110. [Link]

  • Miri, R., et al. (2015). Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Miri, R., et al. (2015). Full article: Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. MDPI. [Link]

  • Gholampour, F., et al. (2021). Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer. PMC. [Link]

  • Goel, A., et al. (2007). 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling. PubMed. [Link]

  • Miri, R., et al. (2012). Coumarin-based Benzopyranone Derivatives Induced Apoptosis in Human Lung (A549) Cancer Cells. Anticancer Research. [Link]

  • O'Sullivan, S., et al. (2007). Apoptotic cell death: a possible key event in mediating the in vitro anti-proliferative effect of a novel copper(II) complex, [Cu(4-Mecdoa)(phen)(2)] (phen=phenanthroline, 4-M
Application

experimental design for testing the antioxidant activity of 4-methylcoumarins

Topic: Experimental Design for Testing the Antioxidant Activity of 4-Methylcoumarins Audience: Researchers, scientists, and drug development professionals. Abstract Coumarins, particularly their 4-methyl derivatives, rep...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental Design for Testing the Antioxidant Activity of 4-Methylcoumarins Audience: Researchers, scientists, and drug development professionals.

Abstract

Coumarins, particularly their 4-methyl derivatives, represent a significant class of benzopyrone compounds with a wide spectrum of biological activities, including notable antioxidant properties.[1][2][3][4] Their ability to mitigate oxidative stress by scavenging free radicals makes them promising candidates for the development of new therapeutic agents for diseases linked to oxidative damage.[5][6][7][8] This guide provides a comprehensive framework for the robust in vitro evaluation of the antioxidant activity of 4-methylcoumarin derivatives. We delve into the rationale behind selecting a multi-assay approach, offering detailed, step-by-step protocols for three widely accepted spectrophotometric methods: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. This document is designed to equip researchers with the necessary tools to generate reliable, reproducible, and meaningful data on the antioxidant potential of their compounds.

Introduction: The Rationale for Antioxidant Profiling

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[7][9] Antioxidants can counteract this damage by neutralizing free radicals, making them a critical area of research in drug discovery.[6][10]

Coumarins, a class of phenolic compounds found widely in plants, have demonstrated significant antioxidant potential.[1][5][11] The 4-methylcoumarin scaffold, in particular, serves as a valuable template for synthetic derivatives with enhanced bioactivities.[2] A thorough and systematic evaluation of the antioxidant activity of these compounds is a crucial first step in their preclinical assessment.[12] However, no single assay can fully capture the complex nature of antioxidant action. Therefore, a multi-assay approach is essential to build a comprehensive profile of a compound's antioxidant capacity.[12][13] This guide focuses on three complementary assays that evaluate different facets of antioxidant activity.

Core Principles: Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like 4-methylcoumarins is primarily governed by their ability to neutralize free radicals. This occurs through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is typically more stable and less reactive.

    ArOH + R• → ArO• + RH

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate.

    ArOH + R• → ArOH•+ + R:-

The assays described herein are based on these fundamental principles, providing a quantitative measure of a compound's ability to engage in these reactions.[1][14][15]

Experimental Workflow: A Strategic Overview

A robust experimental design is critical for obtaining reliable data. The workflow should be logical, starting from sample preparation and proceeding through a panel of assays to comprehensive data analysis.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Antioxidant Assays (in triplicate) cluster_analysis Phase 3: Data Analysis & Interpretation A Synthesize or Procure 4-Methylcoumarin Derivatives B Prepare Stock Solutions (e.g., in DMSO or Methanol) A->B C Prepare Serial Dilutions (Working Concentrations) B->C D DPPH Radical Scavenging Assay C->D E ABTS Radical Cation Decolorization Assay C->E F FRAP Assay (Ferric Reducing Power) C->F G Measure Absorbance (Spectrophotometer) D->G E->G F->G H Calculate % Inhibition (DPPH & ABTS) G->H I Calculate Reducing Power (FRAP) G->I J Determine IC50 Values (DPPH & ABTS) H->J K Determine TEAC / Fe(II) Equivalents (ABTS & FRAP) I->K L Comparative Analysis & Conclusion J->L K->L

Caption: A typical workflow for evaluating the antioxidant activity of 4-methylcoumarins.

Detailed Application Protocols

It is imperative to include a known standard antioxidant, such as Ascorbic Acid, Trolox, or Quercetin, in all assays to validate the procedure and provide a benchmark for comparison.[16][17] All experiments should be performed in triplicate.

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the SET mechanism.[15] The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When reduced by an antioxidant, the solution turns a pale yellow.[1][18] The degree of discoloration is directly proportional to the scavenging activity of the compound.[18]

Equipment and Reagents:

  • Spectrophotometer (UV-Vis or microplate reader)

  • 96-well microplates or cuvettes

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • 4-Methylcoumarin test compounds

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve approximately 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[1][16]

    • Test Compound Stock Solution: Prepare a stock solution of the 4-methylcoumarin derivative (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

    • Working Solutions: From the stock solution, prepare a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare the same concentrations for the standard antioxidant.

  • Assay Procedure:

    • Pipette 1.0 mL of the 0.1 mM DPPH solution into a test tube.[1]

    • Add 1.0 mL of the test compound solution (at each concentration) to the DPPH solution.[1]

    • For the control, mix 1.0 mL of DPPH solution with 1.0 mL of the solvent used for the test compounds.

    • Vortex the mixtures thoroughly.

    • Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[16]

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.[16][19]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:[16][20]

      % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

      Where:

      • A_control is the absorbance of the control (DPPH solution + solvent).

      • A_sample is the absorbance of the test sample (DPPH solution + test compound).

    • IC50 Value: Plot the % scavenging activity against the concentration of the test compound. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals and is determined by linear regression analysis.[20][21][22] A lower IC50 value indicates higher antioxidant activity.[17]

4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay also operates on the SET mechanism.[15] ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical cation, which is a blue-green chromophore.[23] Antioxidants present in the sample reduce the ABTS•+, causing a decrease in absorbance at 734 nm.[23] This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.

Equipment and Reagents:

  • Spectrophotometer

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds and standard (Trolox is commonly used)

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[23]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[23]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical cation.[16][23]

    • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[16][23]

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to a test tube.[1]

    • Add 10 µL of the 4-methylcoumarin solution at various concentrations.[1]

    • Vortex the mixture and incubate at room temperature for 6 minutes.[1]

    • Measure the absorbance at 734 nm.[23]

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as the DPPH assay.[23]

    • TEAC (Trolox Equivalent Antioxidant Capacity): The results are often expressed as TEAC. A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The antioxidant capacity of the test compound is then expressed as µM of Trolox equivalents.[12][23]

4.3. FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPZ) to its ferrous form (Fe²⁺).[1] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[1] This method is based on an electron transfer mechanism.[10]

Equipment and Reagents:

  • Spectrophotometer

  • Water bath (37°C)

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Test compounds

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer (pH 3.6), TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[1][16] Pre-warm this reagent to 37°C before use.[24]

    • Standard Curve: Prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM) to generate a standard curve.

  • Assay Procedure:

    • Pipette 1.5 mL of the freshly prepared FRAP reagent into a test tube.[1]

    • Add 50 µL of the 4-methylcoumarin solution at various concentrations.

    • For the blank, add 50 µL of the solvent instead of the sample.

    • Incubate the mixture at 37°C for 4 to 30 minutes.[1]

    • Measure the absorbance at 593 nm.[1][16]

  • Calculation:

    • The antioxidant capacity is determined from the standard curve of Fe²⁺ concentration.

    • The results are expressed as FRAP value, typically in µM of Fe(II) equivalents.[1][9]

Data Presentation and Interpretation

For clarity and comparative analysis, experimental parameters and results should be systematically tabulated.

Table 1: Summary of In Vitro Antioxidant Assay Parameters

ParameterDPPH AssayABTS AssayFRAP Assay
Principle Radical Scavenging (SET)Radical Scavenging (SET)Ferric Ion Reduction (ET)
Reagent 2,2-diphenyl-1-picrylhydrazylABTS radical cation (ABTS•+)Ferric-tripyridyltriazine (Fe³⁺-TPZ)
Wavelength ~517 nm~734 nm~593 nm
Color Change Violet to YellowBlue-Green to ColorlessYellow-Brown to Blue
Standard Ascorbic Acid / TroloxTroloxFerrous Sulfate (FeSO₄)
Result Unit IC50 (µg/mL or µM)IC50 / TEAC (µM Trolox Eq.)FRAP Value (µM Fe(II) Eq.)
Reaction pH Neutral (in Methanol)Neutral (pH 7.4)Acidic (pH 3.6)

Table 2: Hypothetical Antioxidant Activity Data for a 4-Methylcoumarin Derivative

CompoundDPPH Scavenging (IC50, µM)ABTS Scavenging (TEAC, µM Trolox Eq./µM)Ferric Reducing Power (FRAP Value, µM Fe(II) Eq./µM)
4-Methylcoumarin-X 45.8 ± 3.21.85 ± 0.151.62 ± 0.11
Ascorbic Acid 28.5 ± 2.11.05 ± 0.090.98 ± 0.07
Trolox 35.1 ± 2.51.00 (by definition)0.85 ± 0.06

Note: Data are presented as mean ± standard deviation (n=3). Lower IC50 values indicate higher potency. Higher TEAC and FRAP values indicate greater antioxidant capacity.

Interpreting the Results: A comprehensive analysis requires considering the results from all three assays. A compound that shows high activity in the DPPH and ABTS assays is a potent radical scavenger. High activity in the FRAP assay indicates a strong reducing agent (electron donor). Discrepancies between assays can provide insight into the compound's mechanism of action and its sensitivity to pH.[25] For instance, the acidic pH of the FRAP assay may affect the ionization state and, consequently, the antioxidant activity of the test compound.[25]

References
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Berredjem, M., et al. (2017). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC. Retrieved from [Link]

  • SciSpace. (2015). The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more. Retrieved from [Link]

  • Academia.edu. (n.d.). The Antioxidant Activity of New Coumarin Derivatives. Retrieved from [Link]

  • Stoyanov, S., et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. PMC. Retrieved from [Link]

  • MDPI. (2023). Antioxidant Activity of Coumarins. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2011). The Antioxidant Activity of New Coumarin Derivatives. MDPI. Retrieved from [Link]

  • Gomes, A. J., et al. (2012). Evaluation of the Antioxidant Capacity of Synthesized Coumarins. MDPI. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. Retrieved from [Link]

  • Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. (n.d.). Source not specified.
  • Marković, J. D., et al. (2024). Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study. MDPI. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Assay, Cat # BAQ060. Retrieved from [Link]

  • Universitas Indonesia. (2022). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Retrieved from [Link]

  • PubMed. (n.d.). Coumarins as antioxidants. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Retrieved from [Link]

  • Bentham Science Publishers. (2013). The Antioxidant Activity of Coumarins and Flavonoids. Retrieved from [Link]

  • PubMed. (2005). Synthesis of novel amino and acetyl amino-4-methylcoumarins and evaluation of their antioxidant activity. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Overview Of In Vitro – Antioxidant Models. (2025). Source not specified.
  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). (n.d.). Source not specified.
  • Priyadarsini, K. I. (2019). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC - NIH. Retrieved from [Link]

  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Retrieved from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Source not specified.
  • ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay?. Retrieved from [Link]

  • MDPI. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. Retrieved from [Link]

  • MDPI. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Retrieved from [Link]

  • ChemRxiv. (n.d.). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]

  • YouTube. (2020). DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]

  • Journal of Universitas Airlangga. (n.d.). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Retrieved from [Link]

  • Mir, S. A., et al. (2015). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. PMC. Retrieved from [Link]

  • Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. (2020). PMC. Retrieved from [Link]

Sources

Method

Application Note: Synthesis and Characterization of 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl Acetate Derivatives

Introduction & Strategic Rationale Coumarin derivatives, particularly 3-phenylcoumarins, represent a privileged class of heterocyclic scaffolds in medicinal chemistry. Structurally serving as non-steroidal bioisosteres o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Coumarin derivatives, particularly 3-phenylcoumarins, represent a privileged class of heterocyclic scaffolds in medicinal chemistry. Structurally serving as non-steroidal bioisosteres of isoflavones, they exhibit a broad spectrum of pharmacological activities, including selective monoamine oxidase B (MAO-B) inhibition, antioxidant capacity, and anti-inflammatory effects [1][4].

The functionalization of the 7-position on the coumarin core is a critical determinant of its pharmacokinetic profile. While the free 7-hydroxyl group provides crucial hydrogen-bonding interactions for target binding, its acetylation to form 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (also known as 7-acetoxy-4-methyl-3-phenylcoumarin) serves as a highly effective prodrug strategy. This structural modification masks the polar hydroxyl group, significantly enhancing cellular permeability and lipophilicity. Once internalized, ubiquitous intracellular esterases cleave the acetate group to liberate the active phenolic payload.

This application note provides a comprehensive, field-proven methodology for the two-step synthesis of this target compound, emphasizing mechanistic causality, reaction optimization, and self-validating experimental controls.

Mechanistic Insights and Experimental Design

The synthesis relies on a robust, two-tier sequence designed for high atom economy, scalability, and straightforward purification.

Phase 1: Acid-Catalyzed Pechmann Condensation

The construction of the benzopyrone core is achieved via the Pechmann condensation of resorcinol with ethyl 2-phenylacetoacetate [2]. The choice of ethyl 2-phenylacetoacetate is strategic, as it simultaneously installs the 4-methyl and 3-phenyl substituents in a single step. The causality of the reaction proceeds through three distinct stages:

  • Transesterification : The acid catalyst (p-toluenesulfonic acid, p-TsOH) protonates the ester carbonyl, facilitating nucleophilic attack by the resorcinol hydroxyl group and expelling ethanol.

  • Electrophilic Aromatic Substitution : The ketone carbonyl is activated by the acid, prompting an intramolecular Friedel-Crafts-type alkylation at the electron-rich ortho-position of the resorcinol ring.

  • Dehydration : Subsequent loss of water yields the fully conjugated 7-hydroxy-4-methyl-3-phenylcoumarin intermediate.

Catalyst Rationale: While concentrated sulfuric acid is a traditional catalyst, we utilize p-TsOH to prevent deleterious sulfonation of the electron-rich resorcinol ring, significantly improving the yield and purity of the intermediate.

Phase 2: Nucleophilic Acyl Substitution (Acetylation)

To synthesize the final acetate derivative, the intermediate is subjected to acetic anhydride in the presence of pyridine. Pyridine is not merely a solvent; it acts as a nucleophilic catalyst. It attacks acetic anhydride to form a highly reactive acetylpyridinium intermediate, which is rapidly intercepted by the 7-phenoxide ion. Furthermore, pyridine acts as an acid scavenger, neutralizing the acetic acid byproduct to prevent the reverse reaction and drive the equilibrium forward [3].

Visualized Synthetic Workflow

Workflow N1 Resorcinol + Ethyl 2-phenylacetoacetate N2 Acid Catalysis (p-TsOH, 110°C) Transesterification & Dehydration N1->N2 Mix & Heat N3 Intermediate: 7-Hydroxy-4-methyl-3-phenylcoumarin N2->N3 -H2O, -EtOH N4 Acetylation (Ac2O, Pyridine) Nucleophilic Acyl Substitution N3->N4 Purify & React N5 Final Product: 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate N4->N5 -AcOH

Figure 1: Two-step synthetic workflow for 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin

Self-Validating Check: The reaction progress is visibly tracked by a shift from a clear melt to a deep, fluorescent yellow/orange suspension, indicative of extended π-conjugation.

  • Charge : In a 100 mL round-bottom flask equipped with a reflux condenser, combine resorcinol (11.0 g, 100 mmol) and ethyl 2-phenylacetoacetate (20.6 g, 100 mmol).

  • Catalysis : Add p-TsOH (1.9 g, 10 mol%) as the acid catalyst.

  • Reaction : Heat the neat mixture to 110 °C using an oil bath for 4–5 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The product will appear as a bright blue fluorescent spot under UV light (365 nm).

  • Workup : Cool the mixture to 60 °C (do not let it solidify in the flask) and pour it into 200 mL of vigorously stirred crushed ice and water. The product will rapidly precipitate.

  • Purification : Vacuum filter the crude solid. Wash thoroughly with cold distilled water to remove any unreacted resorcinol and the water-soluble p-TsOH catalyst. Recrystallize the crude mass from hot ethanol to yield pure 7-hydroxy-4-methyl-3-phenylcoumarin as pale yellow crystals.

Protocol B: Acetylation to 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl Acetate

Self-Validating Check: The complete dissolution of the intermediate in pyridine, followed by the rapid precipitation of a stark white solid upon quenching in aqueous HCl, confirms successful acetylation and the complete removal of the pyridine catalyst.

  • Charge : Dissolve 7-hydroxy-4-methyl-3-phenylcoumarin (5.0 g, 19.8 mmol) in anhydrous pyridine (15 mL) in a 50 mL round-bottom flask.

  • Acylation : Cool the flask to 0 °C in an ice bath. Add acetic anhydride (3.0 mL, 31.7 mmol) dropwise over 10 minutes to safely dissipate the exothermic heat of reaction.

  • Reaction : Remove the ice bath and stir the solution at room temperature for 2 hours. TLC (Hexane:EtOAc 8:2) should indicate complete consumption of the highly fluorescent starting material, replaced by a higher Rf, non-fluorescent UV-active spot.

  • Workup : Pour the reaction mixture into 150 mL of ice-cold 1M HCl. The HCl serves a dual purpose: it neutralizes the pyridine (forming water-soluble pyridinium chloride) and drastically lowers the solubility of the hydrophobic acetate derivative, causing it to crash out of solution.

  • Purification : Filter the resulting white precipitate, wash extensively with cold water until the filtrate is pH neutral, and recrystallize from methanol to afford the final product.

Quantitative Data & Analytical Characterization

To ensure reproducibility, reaction conditions for the Pechmann condensation were optimized. The quantitative results and expected spectroscopic data for the final product are summarized below.

Table 1: Optimization of Pechmann Condensation Conditions

Catalyst SystemTemperature (°C)Time (h)Yield (%)Experimental Observation
H₂SO₄ (conc., 2 mL)252445Significant sulfonation byproducts; difficult purification.
p-TsOH (10 mol%) 110 5 82 Clean reaction profile; high purity post-precipitation.
ZnCl₂ (20 mol%)130860Incomplete conversion; unreacted starting materials present.

Table 2: Expected Spectroscopic Characterization Data for the Final Acetate

Analytical MethodKey Signals / ShiftsStructural Assignment
¹H NMR (CDCl₃, 300 MHz)δ 2.25 (s, 3H)4-CH₃ protons on the coumarin core
¹H NMR (CDCl₃, 300 MHz)δ 2.35 (s, 3H)7-OCOCH₃ (acetate) protons
¹H NMR (CDCl₃, 300 MHz)δ 7.10 – 7.60 (m, 8H)Aromatic protons (5 from phenyl ring + 3 from coumarin core)
¹³C NMR (CDCl₃, 75 MHz)δ 168.5, 160.2Carbonyl carbons (Acetate C=O and Coumarin Lactone C=O)
FT-IR (ATR)1755 cm⁻¹, 1715 cm⁻¹Ester C=O stretch (acetate), Lactone C=O stretch (coumarin)

References

  • Title: 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2 Source: Chemical Research in Toxicology (ACS Publications) URL: [Link] [1]

  • Title: The Pechmann Reaction Source: Organic Reactions (Wiley) URL: [Link]

  • Title: Nucleophilic Catalysis by Pyridine and Its Derivatives in Acylation Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Coumarin derivatives as privileged scaffolds in medicinal chemistry Source: European Journal of Medicinal Chemistry (ScienceDirect) URL: [Link]

Application

Application Note: Analytical Methods for the Detection and Characterization of 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl Acetate

Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary & Mechanistic Grounding The compound 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (commonly referred to as 7-acetoxy-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary & Mechanistic Grounding

The compound 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (commonly referred to as 7-acetoxy-4-methyl-3-phenylcoumarin) is a synthetic coumarin ester. In analytical biochemistry and drug development, acetylated coumarins are heavily utilized as fluorogenic substrates to monitor the activity of carboxylesterases, lipases, and novel acetyltransferase systems (1)[1]. They are also employed to study non-enzymatic protein transacetylation mechanisms (2)[2].

The Causality of Detection: The intact acetate precursor is optically silent. The esterification of the 7-hydroxyl group disrupts the electron-donating capacity of the oxygen atom into the conjugated benzopyrone ring system. Upon hydrolytic cleavage, the free phenolic hydroxyl group is unmasked, restoring the push-pull dipole of the coumarin core. This yields the intensely fluorescent product, 7-hydroxy-4-methyl-3-phenylcoumarin, allowing for highly sensitive detection.

Mechanism Substrate 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (Optically Silent Precursor) Enzyme Esterase / Lipase (Hydrolytic Cleavage) Substrate->Enzyme Enzymatic Binding Product 7-hydroxy-4-methyl-3-phenylcoumarin (Intensely Fluorescent) Enzyme->Product Ester Bond Cleavage Acetate Acetate Ion / Acetylated Target Enzyme->Acetate Acetyl Transfer

Biochemical cleavage mechanism of the coumarin acetate substrate.

Analytical Modality 1: High-Throughput Fluorometric Microplate Assay

This method is designed for real-time kinetic monitoring of enzymatic hydrolysis or spontaneous protein acetylation.

Protocol & Workflow
  • Reagent Preparation: Dissolve the substrate in anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature, moisture-driven auto-hydrolysis of the ester bond.

  • Buffer System: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% BSA.

  • Reaction Initiation: In a black 96-well microplate, mix 90 µL of the biological sample (enzyme/lysate) with 10 µL of the working substrate solution (final concentration: 50 µM).

  • Kinetic Reading: Monitor fluorescence continuously at Ex: 350 nm / Em: 450 nm at 37°C for 30 minutes.

Expertise Insight & Self-Validating System

Coumarin acetates are susceptible to spontaneous, non-enzymatic hydrolysis in aqueous buffers (2)[2]. To establish a self-validating system , every plate must include a "vehicle-only" blank well. The baseline auto-hydrolysis rate from this blank must be mathematically subtracted from the sample wells to prevent false-positive kinetic data.

Furthermore, the fluorescence of the cleaved product is highly pH-dependent. If performing an endpoint assay rather than a kinetic read, terminate the reaction with 0.1 M Glycine-NaOH (pH 10.4). This high-pH stop buffer fully deprotonates the 7-hydroxyl group, maximizing the quantum yield and drastically lowering the limit of detection.

Analytical Modality 2: HPLC-UV/FLD (Chromatographic Separation)

When analyzing complex biological matrices, direct fluorometry is often confounded by background autofluorescence. HPLC equipped with inline Ultraviolet (UV) and Fluorescence Detection (FLD) physically separates the precursor from the product, allowing simultaneous quantification.

Protocol & Workflow
  • Sample Preparation: Quench 100 µL of the reaction mixture with 300 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation: Inject 10 µL of the supernatant onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using (A) 0.1% Formic acid in Water and (B) Acetonitrile. Flow rate: 0.3 mL/min.

  • Detection Parameters:

    • UV Detector: 320 nm (Detects both the acetate precursor and the hydroxy product).

    • FLD Detector: Ex 350 nm / Em 450 nm (Specific to the cleaved hydroxy product).

Expertise Insight & Self-Validating System

Causality of Elution: The acetate group renders the precursor significantly more lipophilic than the cleaved phenolic product. Consequently, on a C18 stationary phase, the highly fluorescent 7-hydroxy product will elute before the non-fluorescent acetate precursor. Self-Validation: The system validates itself via the dual-detector setup. A stoichiometric decrease in the UV peak area of the precursor must perfectly correlate with the increase in the FLD peak area of the product. Any deviation indicates alternative metabolic pathways or sample degradation.

Analytical Modality 3: LC-MS/MS (Trace Detection & Structural Validation)

For absolute structural confirmation and trace-level pharmacokinetic analysis of 3-phenylcoumarin derivatives (3)[3], LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.

Protocol & Workflow
  • Ionization Mode: Electrospray Ionization in Positive mode (ESI+).

  • Precursor Ion: The exact mass of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (C18H14O4) is 294.09 Da. The abundant [M+H]+ precursor ion is targeted at m/z 295.1 .

  • Collision-Induced Dissociation (CID): Apply a collision energy of ~20-25 eV. The primary fragmentation pathway is the loss of a ketene group (C2H2O, -42 Da) from the acetate moiety, yielding a highly stable product ion at m/z 253.1 .

Expertise Insight & Self-Validating System

Causality of Mobile Phase: The addition of 0.1% formic acid to the HPLC mobile phase serves a vital dual purpose: it suppresses the ionization of residual silanols on the column (preventing peak tailing) and provides an abundant proton source to drive the formation of the [M+H]+ ion during ESI. Self-Validation: Matrix effects (ion suppression/enhancement) are notorious in LC-MS/MS. A self-validating workflow mandates the inclusion of a stable-isotope labeled internal standard (or a close structural analog like 4-methylumbelliferyl acetate) spiked into the sample prior to extraction. This ensures that any signal attenuation is correctly attributed to matrix effects rather than instrument drift.

AnalyticalWorkflow Sample Biological Sample (Cell Lysate / Tissue Homogenate) Prep Protein Precipitation (Cold Acetonitrile + IS) Sample->Prep Quench Reaction Microplate Fluorometric Microplate (Real-Time Kinetics) Sample->Microplate Direct Assay (No Prep) HPLC HPLC-UV/FLD (Metabolite Separation) Prep->HPLC Injection LCMS LC-MS/MS (ESI+) (Absolute Quantification) Prep->LCMS Injection

Comprehensive analytical workflow for coumarin acetate detection.

Quantitative Data Presentation

The following table summarizes the comparative analytical parameters for detecting 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate and its derivatives (4)[4].

Analytical ParameterHPLC-UVHPLC-FLDLC-MS/MS (MRM)Microplate Assay
Target Analyte Acetate Precursor & Hydroxy ProductCleaved Hydroxy ProductAcetate Precursor & Hydroxy ProductCleaved Hydroxy Product
Detection Mode Absorbance (320 nm)Ex: 350 nm / Em: 450 nmESI+ ([M+H]+)Ex: 350 nm / Em: 450 nm
Primary MRM Transitions N/AN/A295.1 → 253.1 (Acetate)253.1 → 225.1 (Hydroxy)N/A
Estimated Sensitivity (LOD) ~0.5 µM~5 nM~0.1 nM~10 nM
Primary Application Stoichiometric reaction monitoringHigh-sensitivity metabolite quantificationTrace matrix analysis & structural validationHigh-throughput enzyme kinetics

References

  • Non-Enzymatic Protein Acetylation by 7-Acetoxy-4-Methylcoumarin. PubMed/NIH.2[2]

  • 7-Acetoxy-4-methylcoumarin (CAS 2747-05-9). Cayman Chemical. 1[1]

  • 2-oxo-3-phenyl-2H-chromen-7-yl acetate | C17H12O4 | CID 226508. PubChem. 4[4]

  • 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2. PMC/NIH. 3[3]

Sources

Method

use of 4-methylcoumarins as enzyme inhibitors

Application Note: 4-Methylcoumarins as Multi-Target Enzyme Inhibitors in Drug Development Introduction & Structural Rationale The benzopyrone (coumarin) scaffold is a highly privileged structure in medicinal chemistry. T...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Methylcoumarins as Multi-Target Enzyme Inhibitors in Drug Development

Introduction & Structural Rationale

The benzopyrone (coumarin) scaffold is a highly privileged structure in medicinal chemistry. The specific introduction of a methyl group at the C-4 position fundamentally alters the physicochemical and spatial properties of the molecule. The 4-methyl substitution enhances lipophilicity—a vital parameter for blood-brain barrier (BBB) penetration in central nervous system (CNS) therapeutics—and provides a critical steric bulk that optimally anchors the molecule within hydrophobic enzymatic pockets[1]. By functionalizing the 4-methylcoumarin core (e.g., via click chemistry to form 1,2,3-triazole conjugates or through the addition of arylpiperazines), researchers have successfully developed Multi-Target-Directed Ligands (MTDLs) capable of simultaneously inhibiting acetylcholinesterase (AChE), monoamine oxidases (MAOs), and carbonic anhydrases (CAs)[2][3][4].

Key Enzyme Targets and Mechanistic Insights

  • Cholinesterases (AChE & BuChE): In Alzheimer's disease (AD) models, 4-methylcoumarin derivatives act as dual binding site inhibitors. The planar coumarin core engages in π−π stacking with the peripheral anionic site (PAS) of AChE, while functionalized side chains reach into the catalytic active site (CAS)[2]. Binding to the PAS is particularly crucial as it not only inhibits acetylcholine hydrolysis but also prevents AChE-induced β -amyloid fibrillization[4][5].

  • Monoamine Oxidases (MAO-A & MAO-B): The bipartite cavity of MAO-B, comprising an entrance cavity and a substrate cavity, accommodates the 4-methylcoumarin scaffold effectively. Molecular dynamics simulations reveal that 4,7-dimethyl-5-O-arylpiperazinylcoumarins traverse both cavities, forming essential hydrogen bonds and hydrophobic interactions with residues like Tyr-326 and Ile-199[2].

  • Carbonic Anhydrases (CA IX & XII): Tumor-associated CA isoforms (IX and XII) are overexpressed in hypoxic tumor microenvironments. 4-methylcoumarin derivatives function as suicide inhibitors; they undergo esterase-mediated hydrolysis of the lactone ring to form trans-2-hydroxycinnamic acids, which then bind irreversibly to the active site zinc ion, offering high selectivity over off-target cytosolic isoforms (CA I and II)[3][6].

MTDL_Logic Coumarin 4-Methylcoumarin Scaffold AChE AChE Inhibition (PAS & CAS Binding) Coumarin->AChE MAOB MAO-B Inhibition (Substrate Cavity) Coumarin->MAOB CAIX CA IX Inhibition (Suicide Mechanism) Coumarin->CAIX Ach Increased Acetylcholine & Reduced Amyloid Aggregation AChE->Ach OS Reduced Oxidative Stress (Neuroprotection) MAOB->OS Hypoxia Disrupted pH Homeostasis (Tumor Apoptosis) CAIX->Hypoxia

Multi-Target Directed Ligand (MTDL) mechanistic pathways of 4-methylcoumarins.

Quantitative Data: Comparative Inhibitory Efficacy

The structural versatility of the 4-methylcoumarin core allows for the fine-tuning of inhibitory potency across various enzyme classes. The table below summarizes the half-maximal inhibitory concentrations ( IC50​ ) or inhibition constants ( Ki​ ) of key derivatives.

Compound / DerivativeTarget EnzymeEfficacy MetricMechanism / Notes
7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin MAO-B IC50​=1.14 nMHigh lipophilicity drives potent, selective inhibition[1].
8-acetyl-7-hydroxy-4-methylcoumarin derivatives AChE IC50​=1.52−4.95 µMSimultaneous PAS and CAS binding[2].
4-methylthiocoumarin (Derivative C3) AChE IC50​=5.63 µMMixed mode inhibition; prevents β -amyloid aggregation[5].
4,7-dimethyl-5-O-arylpiperazinylcoumarins MAO-B IC50​=1.88−3.18 µMHigh selectivity for MAO-B over MAO-A[2].
5,7-Dihydroxy-4-methylcoumarin CA IX Ki​=0.19 µMIsoform-selective inhibition of tumor-associated CA IX[7].
Coumarin-based Sulfonamides CA IX IC50​=10.9−25.0 nMInduces apoptosis in MDA-MB-231 breast cancer cells[8].

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed with built-in self-validation steps (e.g., background subtraction, positive controls) to isolate true enzyme inhibition from assay artifacts.

Protocol A: Modified Ellman’s Assay for Cholinesterase (AChE/BuChE) Inhibition

Principle: Acetylthiocholine iodide (ATChI) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm[2][5]. Causality Check: 4-methylcoumarins often absorb in the UV-Vis spectrum. A "compound-only" blank is mandatory to prevent false-negative inhibition readings caused by the compound's intrinsic absorbance.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Rationale: pH 8.0 is the optimal physiological condition for AChE activity and DTNB reactivity.

  • Reagent Preparation:

    • Prepare a 0.3 mM DTNB solution in buffer containing 0.12 M sodium bicarbonate[5].

    • Dissolve the 4-methylcoumarin test compound in DMSO (final assay DMSO concentration must be <1% to prevent enzyme denaturation).

  • Pre-Incubation (Critical Step): In a 96-well plate, add 200 µL of buffer, 5 µL of AChE enzyme solution (final concentration 0.06 U/mL), 5 µL of DTNB, and 5 µL of the test compound. Incubate at 30 °C for 15 minutes[5]. Rationale: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate introduces competitive kinetics.

  • Initiation: Add 5 µL of ATChI (final concentration 0.5 mM) to initiate the reaction[5].

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader[2].

  • Validation & Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Compare against a vehicle control (100% activity) and a positive control (e.g., Donepezil).

Ellmans_Workflow Step1 1. Reagent Prep (Enzyme, DTNB, Inhibitor) Step2 2. Pre-incubation (15 min at 30°C) Step1->Step2 Step3 3. Reaction Initiation (Add ATChI Substrate) Step2->Step3 Step4 4. Kinetic Read (Absorbance at 412 nm) Step3->Step4

Step-by-step workflow for the modified Ellman's assay for cholinesterase inhibition.

Protocol B: Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay

Principle: MAO-B catalyzes the oxidative deamination of a substrate, generating hydrogen peroxide ( H2​O2​ ). The H2​O2​ reacts with a non-fluorescent probe in the presence of horseradish peroxidase (HRP) to produce highly fluorescent resorufin[5].

Step-by-Step Methodology:

  • Assay Setup: In a 96-well black opaque plate, add 50 µL of assay buffer (0.1 M sodium phosphate, pH 7.4) containing the 4-methylcoumarin derivative (e.g., 20 µM final concentration)[5].

  • Enzyme Addition: Add 50 µL of recombinant human MAO-B enzyme. Incubate for 10 minutes at 37 °C to establish inhibitor-enzyme complexes[5].

  • Reaction Mix: Prepare a reaction mix containing the fluorogenic substrate and HRP. Add 50 µL of this mix to each well to initiate the reaction.

  • Detection: Record fluorescence continuously for 30 minutes at Ex/Em = 535/587 nm[5].

  • Validation: Use Selegiline as a selective MAO-B positive control inhibitor. Ensure background fluorescence (buffer + substrate without enzyme) is subtracted from all readings.

Protocol C: Carbonic Anhydrase (CA) Stopped-Flow Kinetic Assay

Principle: CA catalyzes the hydration of CO2​ . The reaction is monitored by observing the color change of a pH indicator (e.g., Phenol Red) as the pH drops due to proton generation[3].

Step-by-Step Methodology:

  • Reagent Prep: Prepare 10-20 mM HEPES buffer (pH 7.5) containing 0.2 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red.

  • Inhibitor Incubation: Mix recombinant CA IX or CA XII with the 4-methylcoumarin derivative. Critical Timing: Because coumarins act as suicide inhibitors requiring lactone ring hydrolysis, incubate the enzyme-inhibitor mixture for at least 6 hours at room temperature prior to the assay to allow the formation of the active trans-2-hydroxycinnamic acid intermediate[6].

  • Measurement: Using a stopped-flow spectrophotometer, rapidly mix the pre-incubated enzyme solution with CO2​ -saturated water.

  • Data Acquisition: Monitor the absorbance of Phenol Red at 557 nm. The initial rate of pH change is used to calculate the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation[3].

Sources

Technical Notes & Optimization

Troubleshooting

improving the solubility of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate

Welcome to the Technical Support Center for 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (also known as 7-acetoxy-4-methyl-3-phenylcoumarin). As a highly lipophilic coumarin derivative, this compound presents signific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (also known as 7-acetoxy-4-methyl-3-phenylcoumarin).

As a highly lipophilic coumarin derivative, this compound presents significant formulation challenges. Its rigid bicyclic coumarin core and bulky 3-phenyl substitution create a strong crystal lattice with extensive π−π stacking, virtually eliminating its aqueous solubility. Furthermore, the acetate ester at the 7-position introduces a critical chemical instability: it is highly susceptible to hydrolysis under basic conditions.

This guide provides field-proven, self-validating methodologies to enhance the solubility of this compound without compromising its structural integrity.

Frequently Asked Questions (FAQs)

Q1: Why does this specific compound crash out of solution when I dilute my DMSO stock into an aqueous assay buffer? A: This is a classic case of solvent-shift precipitation. While the compound dissolves in aprotic solvents like DMSO, diluting it into an aqueous buffer rapidly changes the dielectric constant of the medium. The highly hydrophobic 3-phenyl group and the planar coumarin ring strongly repel water hydration shells, causing the molecules to rapidly aggregate and crystallize to minimize thermodynamic free energy 1.

Q2: Can I improve solubility by increasing the pH of my formulation? A: No. This is a critical error for this specific molecule. The 7-acetate group is an ester. Elevating the pH (alkalinization) will trigger base-catalyzed ester hydrolysis, cleaving the acetate group to yield 7-hydroxy-4-methyl-3-phenylcoumarin. You will dissolve the compound, but you will have destroyed your active pharmaceutical ingredient (API) in the process.

Q3: What is the most effective strategy to solubilize this compound for in vivo studies? A: For in vivo applications, Amorphous Solid Dispersions (ASDs) and Cyclodextrin Complexation are the gold standards. Cyclodextrins (specifically HP- β -CD) can encapsulate the hydrophobic phenyl/coumarin rings, providing a hydrophilic exterior while sterically shielding the delicate acetate ester from hydrolysis 2. ASDs trap the drug in a high-energy, disordered state, preventing the strong π−π stacking that hinders dissolution 3.

Troubleshooting Guide

Observed Issue Root Cause Corrective Action
API degradation during formulation Hydrolysis of the 7-acetate ester due to prolonged exposure to water or high pH.Maintain formulation pH between 4.5 and 6.0. Use steric shielding via cyclodextrin complexation to protect the ester bond.
Low drug loading in polymeric micelles Poor affinity between the rigid coumarin core and the flexible polymer chains.Switch to polymers with aromatic rings or vinyl acetate groups (e.g., PVPVA) that can participate in π−π or dipole interactions with the API.
Recrystallization in Solid Dispersions The API has exceeded its solid solubility limit within the polymer matrix, leading to nucleation.Increase the Polymer:API ratio (e.g., from 1:1 to 3:1). Store the formulation in desiccated conditions, as moisture acts as a plasticizer and accelerates crystallization.

Quantitative Data: Expected Solubility Enhancements

The following table summarizes the expected solubility enhancements for coumarin derivatives based on established literature. Use this to benchmark your formulation's performance.

TechniqueCarrier / ExcipientMechanism of ActionExpected Solubility IncreaseCitation
Cyclodextrin Complexation HP- β -CDHost-guest encapsulation; steric shielding of hydrophobic moieties.~50 to 100-fold 4
Amorphous Solid Dispersion PVP K30 / PVPVADisruption of crystal lattice; trapping API in a high-energy amorphous state.~20 to 25-fold 1
Co-crystallization Hydroquinone / Trimesic AcidAlteration of the solid-state packing via hydrogen bonding with a co-former.~1.5 to 2.5-fold 5

Experimental Methodologies

Protocol 1: Preparation of HP- β -CD Inclusion Complexes (Lyophilization Method)

Causality: Hydroxypropyl- β -cyclodextrin is chosen over standard β -CD because its hydroxypropyl groups disrupt intermolecular hydrogen bonding between CD molecules, vastly increasing its own water solubility and preventing complex precipitation 4.

  • Preparation: Dissolve HP- β -CD in ultra-pure water to create a 20% (w/v) solution.

  • API Solubilization: Dissolve 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate in a minimal volume of absolute ethanol.

  • Complexation: Add the API solution dropwise to the HP- β -CD solution under continuous magnetic stirring (600 rpm) at 25°C. Maintain a 1:2 molar ratio (API:CD) to ensure complete encapsulation of the bulky 3-phenyl group.

  • Equilibration: Stir the mixture in the dark for 24 hours to reach thermodynamic equilibrium.

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator (bath temperature < 35°C to protect the ester).

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, followed by lyophilization for 48 hours to obtain a dry, flowable powder.

  • Self-Validation (QC): Re-dissolve a known mass of the powder in water. Filter through a 0.22 µm syringe filter. Analyze the filtrate via HPLC-UV (detecting at ~320 nm). Success is defined as >95% API recovery in the filtrate with no secondary peaks indicating acetate hydrolysis.

Protocol 2: Amorphous Solid Dispersion via Solvent Evaporation

Causality: Polyvinylpyrrolidone vinyl acetate (PVPVA) is utilized because its vinyl acetate moieties provide excellent hydrogen-bond accepting capabilities, interacting favorably with the coumarin's carbonyl groups to lock it in an amorphous state 3.

  • Dissolution: Dissolve the API and PVPVA (1:3 w/w ratio) in a common volatile solvent (e.g., Dichloromethane/Methanol 1:1 v/v). Ensure complete visual clearance.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator or spray dryer. Rapid evaporation is critical to kinetically trap the API in the polymer matrix before it can nucleate.

  • Drying: Place the resulting film/powder in a vacuum desiccator for 24 hours to remove residual solvent.

  • Pulverization: Gently mill the solid dispersion and pass it through a 60-mesh sieve to standardize particle size.

  • Self-Validation (QC): Perform Powder X-Ray Diffraction (PXRD). Success is defined by the complete absence of sharp Bragg peaks (characteristic of the crystalline API) and the presence of a broad "halo" indicating a purely amorphous system.

Visualizations

StrategyWorkflow Start 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (Poorly Soluble) App Determine Downstream Application Start->App InVitro In Vitro Assays (Cell Culture / Biochemical) App->InVitro Low Volume InVivo In Vivo Dosing (Oral / IV) App->InVivo High Volume / Bioavailability Cosolvent Co-solvent System (DMSO / PEG 400) Keep final DMSO < 1% InVitro->Cosolvent Quick Screen CD Cyclodextrin Complexation (HP-β-CD) Protects acetate ester InVitro->CD If precipitation occurs InVivo->CD IV / Liquid Formulation ASD Amorphous Solid Dispersion (PVPVA / HPMCAS) InVivo->ASD Oral Delivery Nano Nanocrystals / Nanosuspension (Wet Milling) InVivo->Nano High Drug Loading

Caption: Workflow for selecting solubility enhancement strategies based on downstream applications.

Mechanism Drug 7-Acetoxy-4-methyl- 3-phenylcoumarin BasicPH High pH / Esterases (Unprotected) Drug->BasicPH CD_Complex HP-β-CD Encapsulation (Protected) Drug->CD_Complex Degradation Hydrolysis (7-Hydroxy derivative formed) BasicPH->Degradation Cleavage Stable Steric Shielding (Intact Acetate Ester) CD_Complex->Stable Inclusion

Caption: Mechanistic pathway of ester hydrolysis versus steric protection via cyclodextrin.

References

  • Benchchem.
  • ResearchGate.
  • ACS Applied Materials & Interfaces.
  • Taylor & Francis.Design, synthesis, characterization, and improvement of water solubility of coumarin pharmaceutical cocrystal.
  • Molecular Pharmaceutics (ACS).High-Throughput Microarray Approaches for Predicting the Stability of Drug–Polymer Solid Dispersions.

Sources

Optimization

Technical Support Center: Optimizing 4-Methyl-3-phenylcoumarin Synthesis

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-validated protocols, mechanistic insights, and troubleshooting strategies for the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-validated protocols, mechanistic insights, and troubleshooting strategies for the synthesis of 4-methyl-3-phenylcoumarins.

Section 1: Mechanistic Causality & Reaction Workflows

Synthesizing the 4-methyl-3-phenylcoumarin scaffold is notoriously challenging. Traditional Perkin or Pechmann condensations often fail or produce low yields because of the severe steric hindrance between the forming 4-methyl and 3-phenyl groups. Furthermore, the ketone carbonyl in precursors like 2'-hydroxyacetophenone is significantly less electrophilic than the aldehydes used to synthesize standard 3-phenylcoumarins without the 4-methyl group.

To overcome this, modern optimization relies on highly reactive intermediates or potent leaving groups to drive the intramolecular cyclization forward before thermal degradation can occur.

OptimizationLogic Start Target: 4-Methyl-3-phenylcoumarin Substrates Precursors: 2'-Hydroxyacetophenone + Phenylacetic Acid Start->Substrates PathA Traditional Perkin (NaOAc / Ac2O) Substrates->PathA High Heat (150°C) PathB Ph3P/I2 Activation (CH2Cl2 / Et3N) Substrates->PathB Room Temp (25°C) IssueA Low Electrophilicity & Thermal Degradation PathA->IssueA SuccessB Rapid Esterification & Room Temp Cyclization PathB->SuccessB YieldA Yield: < 20% IssueA->YieldA YieldB Yield: > 75% SuccessB->YieldB

Pathway comparison showing yield improvements using room-temperature Ph3P/I2 activation.

Section 2: Troubleshooting Guide & FAQs

Q1: I am using a traditional Perkin reaction (phenylacetic acid + 2'-hydroxyacetophenone with sodium acetate/acetic anhydride) at 150°C, but my yields of 4-methyl-3-phenylcoumarin are consistently below 20%. How can I improve this? A1: The low yield is caused by the poor electrophilicity of the ketone carbonyl in 2'-hydroxyacetophenone and the harsh thermal conditions causing substrate degradation. Solution: Switch to a mild, metal-free one-pot esterification-cyclization using a Ph3P/I2-Et3N system. The Ph3P/I2 complex highly activates the carboxylic acid to form an acyloxyphosphonium intermediate, which rapidly reacts with the phenol. Subsequent addition of Et3N promotes intramolecular aldol-type cyclization at room temperature, often boosting yields to >75%[1].

Q2: When using dicyclohexylcarbodiimide (DCC) in DMSO to couple substituted phenylacetic acids with salicylic derivatives, I observe the intermediate ester but incomplete cyclization. Why? A2: Cyclization of the intermediate phenolic ester requires sufficient thermodynamic driving force to overcome the steric clash between the forming 4-methyl and 3-phenyl groups. Solution: Optimize the reaction temperature to 100–110 °C for 24–28 hours. If cyclization still stalls, convert the phenylacetic acid to a phenylacetyl chloride and react it with the phenol in dry acetone with anhydrous K2CO3. The chloride acts as a superior leaving group, facilitating base-catalyzed ring closure[2].

Q3: Attempting Pechmann condensation with ethyl 2-phenylacetoacetate and resorcinol yields a complex mixture with poor regioselectivity. How can I isolate the target coumarin? A3: Pechmann condensation relies on electrophilic aromatic substitution, which is highly sensitive to the electronic effects of the phenol. Unoptimized Lewis acids can lead to alternative C-C bond formations or polymerization. Solution: Employ microwave-assisted, solvent-free conditions using specific Lewis acids like SnCl2·2H2O or AlCl3. Microwave irradiation ensures uniform heating, drastically reducing reaction times (e.g., to 260 seconds) and minimizing side-product formation[3].

Q4: During silica gel chromatography, unreacted 2'-hydroxyacetophenone co-elutes with my 4-methyl-3-phenylcoumarin product. How can I separate them efficiently? A4: 2'-hydroxyacetophenone and the coumarin product often have nearly identical Rf​ values in standard hexanes/ethyl acetate mixtures. Solution: Wash the crude organic extract with dilute aqueous NaOH (0.1 M) prior to chromatography. The unreacted phenol will be deprotonated and partition into the aqueous layer, while the fully cyclized, non-phenolic 4-methyl-3-phenylcoumarin remains in the organic phase. Self-validating step: Acidify the aqueous wash with HCl; a cloudy precipitate confirms the successful removal of the unreacted starting material.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Ph3P/I2-Mediated One-Pot Synthesis (Room Temperature)

This protocol leverages rapid esterification followed by base-catalyzed cyclization under mild conditions, preventing thermal degradation[1].

  • Activation: In an oven-dried flask under inert atmosphere, dissolve Ph3P (1.2 equiv) and I2 (1.2 equiv) in anhydrous CH2Cl2. Stir for 5 minutes. Self-validation: The dissipation of the deep iodine color visually confirms the formation of the active Ph3PI2 complex.

  • Esterification: Add the phenylacetic acid derivative (1.0 equiv) and stir for 10 minutes to form the activated acyloxyphosphonium intermediate.

  • Coupling: Add 2'-hydroxyacetophenone (1.0 equiv) followed by dropwise addition of Et3N (3.0 equiv).

  • Cyclization: Stir the mixture at room temperature for 2-4 hours. Monitor via TLC. Self-validation: The emergence of a new, bright blue fluorescent spot under 365 nm UV light on the TLC plate confirms the formation of the conjugated coumarin core.

  • Workup: Quench with saturated aqueous Na2S2O3, extract with CH2Cl2, dry over anhydrous Na2SO4, and purify via silica gel column chromatography.

SOP 2: Acid Chloride / K2CO3 Condensation

This highly scalable protocol forces cyclization through the use of a highly reactive electrophile[4],[2].

AcidChlorideWorkflow Step1 Phenylacetic Acid + SOCl2 Step2 Phenylacetyl Chloride (Activated Electrophile) Step1->Step2 Reflux, 2h Step3 Add 2'-Hydroxyacetophenone + Anhydrous K2CO3 Step2->Step3 Isolate intermediate Step4 Reflux in Dry Acetone (12-24 hours) Step3->Step4 Solvent addition Step5 Base-Catalyzed Intramolecular Cyclization Step4->Step5 -HCl, -H2O Step6 4-Methyl-3-phenylcoumarin (60-80% Yield) Step5->Step6 Crystallization

Step-by-step experimental workflow for the acid chloride and K2CO3 mediated condensation.

  • Chlorination: Convert phenylacetic acid to phenylacetyl chloride using SOCl2 (reflux, 2 h). Self-validation: The cessation of HCl/SO2 gas evolution indicates complete conversion of the acid. Remove excess SOCl2 in vacuo.

  • Preparation: Dissolve 2'-hydroxyacetophenone (1.0 equiv) in dry acetone.

  • Reagent Addition: Add anhydrous K2CO3 (3.0 equiv) and the freshly prepared phenylacetyl chloride (1.2 equiv).

  • Reflux: Heat the mixture to reflux (56 °C) for 12-24 hours. Self-validation: The precipitation of white KCl salts serves as a visual indicator of the ongoing substitution reaction.

  • Purification: Filter the inorganic salts, concentrate the filtrate, and recrystallize the crude 4-methyl-3-phenylcoumarin from hot ethanol.

Section 4: Quantitative Data & Optimization Metrics

The following table summarizes the comparative efficiency of different synthesis strategies for the 4-methyl-3-phenylcoumarin scaffold based on empirical data[1],[4],[2],[3].

Synthesis MethodReagents / CatalystTemperatureTimeAverage Yield (%)Key Advantage / Disadvantage
Traditional Perkin NaOAc, Ac2O150 °C24 h< 20%Low cost reagents, but suffers from severe thermal degradation.
DCC/DMSO Coupling DCC, DMSO100 - 110 °C24 - 28 h40 - 60%Tolerates sensitive functional groups; prone to incomplete cyclization.
Acid Chloride Condensation K2CO3, Acetone56 °C (Reflux)12 - 24 h60 - 80%Avoids harsh thermal degradation; highly scalable for bulk synthesis.
Ph3P/I2 Activation Ph3P, I2, Et3N, CH2Cl225 °C (RT)2 - 4 h75 - 95%Exceptionally mild conditions, rapid kinetics, and highly chemoselective.

References

  • Ph3P/I2-Mediated Synthesis of 3-Aryl-Substituted and 3,4-Disubstituted Coumarins, Organic Chemistry Portal / Synlett. 1

  • 3-Phenylcoumarins as Inhibitors of HIV-1 Replication, PMC. 2

  • Quinacetophenone: A simple precursor to privileged organic motifs, Arabian Journal of Chemistry.4

  • MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES, Rasayan Journal of Chemistry. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl Acetate Assays

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (also known as 7-acetoxy-4-methyl-3-phenylcouma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (also known as 7-acetoxy-4-methyl-3-phenylcoumarin) in enzymatic assays.

Unlike standard coumarin substrates, the addition of a 3-phenyl ring significantly alters the steric profile and lipophilicity of this compound, making it a highly specialized fluorogenic substrate for enzymes with large hydrophobic binding pockets, such as specific lipases, deacetylases, and cytochrome P450-associated esterases[1].

Reaction Mechanism & Overview

The assay relies on the catalytic cleavage of the ester bond. The intact acetate ester is optically quenched. Upon hydrolysis by an active esterase or lipase, the acetate group is removed, releasing 7-hydroxy-4-methyl-3-phenylcoumarin , a highly fluorescent reporter molecule[2][3].

ReactionMechanism Substrate 4-methyl-2-oxo-3-phenyl- 2H-chromen-7-yl acetate (Non-Fluorescent) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Esterase / Lipase (Catalytic Cleavage) Enzyme->Complex Fluorophore 7-hydroxy-4-methyl- 3-phenylcoumarin (Highly Fluorescent) Complex->Fluorophore Hydrolysis Byproduct Acetate Complex->Byproduct

Catalytic cleavage of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate into a fluorescent reporter.

Quantitative Physicochemical Properties

Understanding the physical transition from substrate to product is critical for assay optimization. Below is a summary of the quantitative data governing this system[2][4].

ParameterSubstrate (Reactant)Cleaved Fluorophore (Product)
Chemical Name 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate7-hydroxy-4-methyl-3-phenylcoumarin
Molecular Weight 294.30 g/mol 252.26 g/mol
Fluorescence Status Quenched (Background only)Highly Fluorescent
Excitation / Emission N/A~340 nm / ~450 nm (pH dependent)
Solubility (Aqueous) Very Low (Requires DMSO/Co-solvent)Moderate
pH Stability Labile at pH > 8.0 (Spontaneous cleavage)Stable across physiological pH

Self-Validating Experimental Protocol

To ensure data integrity, your assay must be a self-validating system . This means every plate must contain internal controls that isolate biological activity from chemical artifacts (like spontaneous hydrolysis or optical quenching).

Step-by-Step Methodology
  • Reagent Preparation: Dissolve the substrate in anhydrous DMSO to create a 10 mM stock.

    • Causality: The 3-phenyl group makes this molecule highly hydrophobic[5]. Anhydrous DMSO prevents premature water-mediated hydrolysis during freeze-thaw cycles[4].

  • Buffer Formulation: Prepare a 50 mM Tris-HCl buffer, strictly titrated to pH 7.4.

    • Causality: Ester hydrolysis is base-catalyzed. Maintaining pH at 7.4 minimizes spontaneous cleavage (background noise) while preserving physiological enzyme kinetics[3].

  • Control Assembly (Self-Validation):

    • Test Wells: 90 µL Enzyme + 5 µL Inhibitor/Vehicle.

    • No-Enzyme Control (NEC): 90 µL Buffer + 5 µL Vehicle. (Validates that signal is purely enzymatic).

    • Free Fluorophore Control (FFC): 90 µL Buffer + 5 µL of pure 7-hydroxy-4-methyl-3-phenylcoumarin. (Validates the optical setup and establishes the maximum dynamic range).

  • Initiation: Add 5 µL of the 10 mM substrate stock to all wells (Final concentration: 500 µM substrate, 5% DMSO).

    • Causality: Capping DMSO at 5% prevents solvent-induced enzyme denaturation while keeping the bulky substrate in solution.

  • Kinetic Readout: Measure fluorescence continuously for 30–60 minutes at 37°C.

Troubleshooting Guides & FAQs

Troubleshooting Start Assay Issue Detected HighBG High Background Fluorescence Start->HighBG LowSig Low / No Fluorescent Signal Start->LowSig CheckPH Check Buffer pH (Is pH > 8.0?) HighBG->CheckPH CheckSol Check Substrate Solubility (Precipitation?) LowSig->CheckSol Spontaneous Spontaneous Acetate Hydrolysis CheckPH->Spontaneous Yes AdjustPH Adjust pH to 7.2 - 7.4 Spontaneous->AdjustPH AddDMSO Optimize Co-solvent (Max 5% DMSO) CheckSol->AddDMSO Yes (Cloudy) CheckEnz Verify Enzyme Activity with Positive Control CheckSol->CheckEnz No (Clear)

Diagnostic workflow for resolving background noise and signal loss in coumarin-ester assays.

Q1: I am seeing a rapidly increasing fluorescent signal in my No-Enzyme Control (NEC). How do I fix this?

A: This is caused by spontaneous, non-enzymatic hydrolysis of the acetate ester. The ester bond at the 7-position of the coumarin ring is highly labile under alkaline conditions[2].

  • Resolution: Verify your assay buffer pH. Ensure it is strictly between 7.0 and 7.4[3]. If the pH drifts above 8.0, base-catalyzed hydrolysis will overwhelm your enzymatic signal. Additionally, ensure your DMSO stock is completely anhydrous.

Q2: The reaction rate plateaus very quickly, but the total fluorescence is much lower than my Free Fluorophore Control (FFC). What is happening?

A: This indicates substrate precipitation. The 3-phenyl substitution makes this specific coumarin derivative exceptionally hydrophobic[5]. If it crashes out of the aqueous buffer, the effective concentration drops, starving the enzyme and artificially capping the reaction.

  • Resolution: Inspect the wells for microscopic cloudiness. If precipitation is occurring, increase the co-solvent concentration (e.g., up to 5-10% DMSO, provided your enzyme tolerates it) or introduce a non-ionic surfactant like 0.01% Pluronic F-68 to form micelles and solubilize the substrate.

Q3: My enzyme (a known esterase) is not cleaving this substrate, even though it readily cleaves standard 4-methylumbelliferyl acetate (4-MUA). Why?

A: Steric hindrance. The addition of the bulky 3-phenyl group adjacent to the 4-methyl group significantly alters the 3D conformation of the coumarin core[5][6]. If your esterase has a narrow or shallow active site, the 3-phenylcoumarin scaffold simply cannot enter the catalytic pocket.

  • Resolution: This substrate is intentionally designed for enzymes with larger hydrophobic binding pockets (e.g., certain Cytochrome P450s or promiscuous lipases)[1]. Verify your enzyme's structural compatibility using a positive control enzyme known to accommodate bulky, aromatic substrates.

References

  • [ACS Publications] NHC·CS2 (NHC = N-Heterocyclic Carbene) Species as Reductive Mediators in the Electrosynthesis of Coumarins. The Journal of Organic Chemistry. URL: [Link][5]

  • [PMC / NIH] 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2. URL:[Link][6]

  • [ACS Synthetic Biology] A Fluorescent Readout for the Oxidation State of Electron Transporting Proteins in Cell Free Settings. URL:[Link][1]

  • [PubChem] 4-Methylumbelliferyl acetate | C12H10O4 | CID 366. National Center for Biotechnology Information. URL:[Link][4]

  • [PLOS Pathogens] A novel esterase regulates Klebsiella pneumoniae hypermucoviscosity and virulence. URL:[Link][3]

Sources

Optimization

Technical Support Center: Purification of 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl Acetate

Welcome to the Technical Support Center for the isolation and purification of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (also known as 7-acetoxy-4-methyl-3-phenylcoumarin). This guide is engineered for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (also known as 7-acetoxy-4-methyl-3-phenylcoumarin). This guide is engineered for researchers and drug development professionals who require high-purity coumarin derivatives for biological assays, structure-activity relationship (SAR) studies, or downstream synthesis.

Below, you will find validated workflows, mechanistic troubleshooting guides, and step-by-step protocols designed to ensure high yield and >99% purity.

Purification Workflow Overview

The synthesis of this compound typically involves the acetylation of 7-hydroxy-4-methyl-3-phenylcoumarin using acetic anhydride and pyridine[1]. The primary challenge in purification is the selective removal of unreacted reagents and the highly fluorescent 7-hydroxy precursor without hydrolyzing the newly formed ester bond.

PurificationWorkflow Start Crude Reaction Mixture (Coumarin Acetate + Impurities) Quench Aqueous Quench & Extraction (Ice water / EtOAc) Start->Quench Remove bulk reagents Wash Washing Sequence (Dilute HCl -> NaHCO3 -> Brine) Quench->Wash Neutralize & separate Dry Drying & Concentration (Na2SO4, Rotary Evaporation) Wash->Dry Remove water Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Dry->Chromatography Isolate target mass Recrystallization Recrystallization (Hot EtOH or DMF/EtOH) Chromatography->Recrystallization Polish purity >99% Pure Pure 4-methyl-2-oxo-3-phenyl- 2H-chromen-7-yl acetate Recrystallization->Pure Final drying

Caption: Sequential workflow for the isolation and purification of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I remove residual pyridine and acetic anhydride from the crude mixture without destroying my product? A1: You must leverage strictly pH-controlled liquid-liquid extraction. Do not use strong bases (like NaOH or KOH) during your workup. Strong bases will rapidly saponify the 7-acetate group, reverting your product back to the 7-hydroxycoumarin starting material. Mechanism: Quench the reaction with ice water to hydrolyze unreacted acetic anhydride into acetic acid. Extract with ethyl acetate (EtOAc). Wash the organic layer with cold 1M HCl to protonate pyridine (forming water-soluble pyridinium chloride), followed by saturated aqueous NaHCO₃ to neutralize the acetic acid[2].

Q2: What is the optimal solvent system for flash column chromatography of this compound? A2: 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate is moderately lipophilic. A gradient elution on silica gel starting from 100% petroleum ether (or hexanes) and gradually increasing to 20–30% ethyl acetate provides excellent resolution[3]. The acetate group masks the polar hydroxyl group, causing the target compound to elute significantly faster than any unreacted 7-hydroxycoumarin.

Q3: How can I achieve >99% purity for in vivo biological assays using preparative HPLC? A3: For pharmacological testing, preparative HPLC is the gold standard. Utilize a reversed-phase C18 column. The optimal mobile phase is a gradient of water and acetonitrile (ACN) modified with 0.1% Trifluoroacetic acid (TFA)[1]. Causality: The TFA acts as an ion-pairing agent, suppressing the ionization of trace phenolic impurities and preventing peak tailing. Set your UV detector to 254 nm or 320 nm, as the extended conjugation of the coumarin core absorbs strongly in this range.

Quantitative Data & Chromatographic Parameters

Summarized below are the critical physicochemical and chromatographic parameters required to track and validate the purification process.

ParameterValue / DescriptionCausality / Technical Note
Molecular Weight 294.30 g/mol Essential for mass spectrometry (ESI-MS) validation.
TLC Solvent System Hexanes : EtOAc (7:3 v/v)Provides optimal resolution (ΔRf) from the 7-hydroxy precursor[3].
Rf Value (Approx.) 0.45 – 0.55The acetate ester is significantly less polar than the free phenol (Rf ~0.2).
UV Fluorescence Quenched at 365 nmAcetylation of the 7-OH group disrupts the electron-donating push into the coumarin ring, quenching the bright blue fluorescence typical of 7-hydroxycoumarins.
HPLC Mobile Phase H₂O / ACN + 0.1% TFATFA suppresses tailing of trace impurities on C18 columns[1].
Recrystallization DMF / 96% EthanolDMF ensures complete initial dissolution; EtOH lowers solubility to drive crystal nucleation[4].

Validated Step-by-Step Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successful.

Protocol A: Liquid-Liquid Extraction & Crude Isolation
  • Quench: Pour the crude acetylation reaction mixture over crushed ice (approx. 5 volumes relative to reaction volume) while stirring vigorously.

    • Rationale: Exothermic hydrolysis of acetic anhydride to acetic acid prevents downstream side reactions.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Shake and allow phase separation. Extract the aqueous layer twice more with EtOAc.

  • Acid Wash: Combine the organic layers and wash with cold 1M HCl (1 x 50 mL).

    • Rationale: Protonates residual pyridine into pyridinium chloride, forcing it into the aqueous phase.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) until CO₂ evolution ceases.

    • Rationale: Neutralizes acetic acid without generating a high enough pH to hydrolyze the coumarin acetate.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Checkpoint: Spot the crude oil/solid on a TLC plate next to the 7-hydroxy starting material. Under 365 nm UV light, the starting material will glow bright blue, while the target acetate spot (higher Rf) will be dark/quenched.

Protocol B: Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using Hexanes as the slurry solvent.

  • Loading: Dissolve the crude product in a minimum amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM and load the dry powder onto the column bed.

  • Elution: Elute with a gradient of Hexanes:EtOAc, starting at 9:1 and slowly increasing to 7:3[3].

  • Fraction Collection: Collect fractions and monitor via TLC. Combine fractions containing the pure spot at Rf ~0.5.

    • Validation Checkpoint: Evaporate a small aliquot of the combined fractions and run a rapid LC-MS. You should observe the [M+H]⁺ peak at m/z 295.

Protocol C: Recrystallization (Polishing)
  • Dissolution: Place the chromatographed solid in a round-bottom flask. Add a minimal amount of hot N,N-Dimethylformamide (DMF) until the solid just dissolves[4].

  • Anti-Solvent Addition: Place the flask on a hot plate with stirring. Slowly add hot 96% Ethanol dropwise until the solution becomes faintly turbid.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature. Do not agitate.

  • Harvesting: Once crystals have formed at room temperature, place the flask in an ice bath for 30 minutes to maximize yield. Filter the crystals via a Büchner funnel and wash with ice-cold ethanol.

    • Validation Checkpoint: Melting point determination. A sharp melting point range (< 2 °C variance) confirms high crystalline purity.

Crystallization Troubleshooting: Resolving "Oiling Out"

A common issue when purifying heavily substituted coumarins is "oiling out" (liquid-liquid phase separation), where the compound separates as a supersaturated viscous oil rather than forming a crystalline lattice.

CrystallizationTroubleshooting Issue Product 'Oils Out' During Cooling Check1 Is cooling too rapid? Issue->Check1 Check2 Is solvent ratio incorrect? Issue->Check2 Check3 Are there too many impurities? Issue->Check3 Fix1 Slow cooling to RT before ice bath Check1->Fix1 Yes Fix2 Adjust EtOH/DMF ratio Check2->Fix2 Yes Fix3 Perform flash chromatography first Check3->Fix3 Yes

Caption: Logical troubleshooting tree for resolving oiling-out during coumarin recrystallization.

Mechanistic Fix: Oiling out occurs when the precipitation point is reached while the mixture is still above the compound's melting point, or when impurities disrupt the crystal lattice. If oiling occurs, reheat the mixture until the oil redissolves, add a few drops of the better solvent (DMF), and ensure the cooling process is strictly gradual. If the oil persists, your crude mixture contains too many impurities acting as plasticizers; you must revert to Protocol B (Flash Chromatography) before attempting recrystallization again.

Sources

Troubleshooting

preventing photobleaching of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate in microscopy

Welcome to the technical support guide for researchers utilizing 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate and other coumarin-based fluorophores. This resource provides in-depth, experience-driven answers to common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate and other coumarin-based fluorophores. This resource provides in-depth, experience-driven answers to common challenges associated with photobleaching in fluorescence microscopy. Our goal is to equip you with the knowledge to not only troubleshoot but also proactively prevent signal loss, ensuring the integrity and quantifiability of your imaging data.

Frequently Asked Questions (FAQs)

Q1: What is 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate and why is my signal fading so quickly?

A1: 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate is a derivative of coumarin, often used as a fluorogenic substrate. In its initial acetate form, it is largely non-fluorescent. However, upon cleavage of the acetate group by intracellular esterases, it is converted to a highly fluorescent product, 4-methyl-7-hydroxy-3-phenylcoumarin (also known as 7-hydroxy-4-methyl-3-phenylcoumarin).

The rapid signal loss you are observing is photobleaching , a process where the fluorophore is photochemically destroyed by the high-intensity light required for excitation.[1] This occurs when the excited fluorophore, instead of returning to its ground state by emitting a photon (fluorescence), enters a long-lived, highly reactive triplet state. In this state, it can react with molecular oxygen to produce reactive oxygen species (ROS), which then irreversibly damage the fluorophore, rendering it non-fluorescent.[2] This process can significantly skew quantitative analysis and limit the duration of imaging experiments.[1]

cluster_0 The Photobleaching Cascade Ground Fluorophore (Ground State S₀) Excited Excited Singlet State (S₁) Ground->Excited Light Excitation Bleached Bleached Fluorophore (Non-fluorescent) Fluorescence Fluorescence (Desired Photon Emission) Excited->Fluorescence Triplet Reactive Triplet State (T₁) Excited->Triplet Intersystem Crossing ROS Reactive Oxygen Species (ROS) Triplet->ROS Energy Transfer Oxygen Molecular O₂ ROS->Ground Chemical Damage

Caption: The photobleaching pathway, from light excitation to irreversible fluorophore damage.

Q2: My signal is photobleaching during live acquisition. What immediate adjustments can I make on the microscope?

A2: When you observe photobleaching in real-time, several immediate adjustments to your acquisition parameters can make a significant difference. The core principle is to reduce the total number of photons hitting your sample without compromising your signal-to-noise ratio (SNR) to an unusable level.

  • Reduce Excitation Intensity: This is the most critical first step. Lower the laser power or use a neutral-density (ND) filter to decrease the intensity of the illumination source.[1][3] Even a small reduction can have a large impact on fluorophore longevity.

  • Minimize Exposure Time: Use the shortest camera exposure time that still yields a detectable signal.[4] An overly long exposure not only increases the risk of photobleaching but can also lead to oversaturation of the detector.[4]

  • Use an Electronic Shutter: Ensure the shutter is only open during the actual image capture. Do not expose the sample to the excitation light while focusing or navigating the slide.[5] It's best practice to find your region of interest using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence.[1]

  • Optimize Camera Settings: Increase the camera's gain or use pixel binning.[1][4] While this can increase noise, it allows you to use lower excitation power or shorter exposure times, thus preserving your signal.[4]

  • Verify Filter Sets: Ensure you are using the correct filter cube for your coumarin derivative. A mismatched filter set can lead to inefficient excitation and detection, tempting you to increase the light intensity unnecessarily.[6]

Q3: Which antifade mounting medium is best for coumarin dyes?

A3: The choice of an antifade mounting medium is crucial for preserving your fluorescence signal, especially for fixed-cell imaging.[7] These reagents contain chemical components, often antioxidants or ROS scavengers, that protect the fluorophore from photobleaching.[2][8] The choice between commercial and "home-brew" solutions depends on your experimental needs, budget, and the specific coumarin derivative.

Reagent TypeActive Ingredient(s)ProsConsBest For
Commercial (Hard-Set) Varies (e.g., ProLong™ Diamond, VECTASHIELD® HardSet™)Excellent photostability, high refractive index (RI ~1.47-1.52), long-term archival storage.[9][10]Requires curing time (hours to days) before imaging.[11]High-resolution confocal, super-resolution, and long-term sample storage.
Commercial (Non-Setting) Varies (e.g., SlowFade™ Gold, VECTASHIELD®)No curing time required, immediate imaging possible.[9]Lower RI (~1.42-1.45), may require sealing coverslip for storage.[9][12]Routine epifluorescence, experiments requiring immediate analysis.
Home-Brew (Glycerol-based) n-propyl gallate (NPG) or p-phenylenediamine (PPD)Cost-effective, customizable recipe.PPD can be toxic and may quench some blue-green fluorophores; NPG dissolves poorly in aqueous solutions.[11][12]Standard applications where cost is a major factor.
Home-Brew (Antioxidant) Trolox (a Vitamin E analog)Cell-permeable, effective for both live and fixed cells, well-understood dual mechanism of action.[2]May have lower efficacy than top commercial reagents.Live-cell imaging and experiments where cell permeability is key.

Expert Insight: While many antifade reagents work well, coumarins can be sensitive to the pH of the mounting medium.[11] Most commercial antifades are buffered to an optimal pH (often 7.5-8.5). If preparing your own, it is critical to buffer the solution correctly and verify the final pH.

Q4: How do I prepare and use a home-brew n-propyl gallate (NPG) antifade mounting medium?

A4: The following is a standard, field-proven protocol for preparing a glycerol-based antifade medium using n-propyl gallate (NPG). This formulation is effective for many fluorophores, including coumarins.

Protocol: NPG Antifade Mounting Medium

Materials:

  • n-propyl gallate (Sigma-Aldrich, P3130 or equivalent)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • High-purity water (Milli-Q or equivalent)

  • 50 mL conical tube

  • pH meter

Step-by-Step Methodology:

  • Prepare 1X PBS Buffer: Dilute your 10X PBS stock to a 1X concentration with high-purity water. Adjust the pH to 7.4.

  • Prepare NPG Stock (2% w/v): Dissolve 0.2 g of n-propyl gallate in 10 mL of glycerol. This may require gentle warming (e.g., 37°C water bath) and vortexing to fully dissolve. Note: NPG dissolves poorly in water-based solutions, so it is best to dissolve it directly in glycerol.[12]

  • Combine Components: In a 50 mL conical tube, combine:

    • 9 mL of the NPG/glycerol stock solution (from Step 2).

    • 1 mL of 10X PBS.

  • Verify pH: Thoroughly mix the final solution. It is critical to verify that the final pH is between 8.0 and 8.5 for optimal fluorophore stability. Adjust with NaOH or HCl if necessary.

  • Storage: Aliquot the final mounting medium into microcentrifuge tubes and store at -20°C, protected from light. The medium is stable for several months.

Usage:

  • Perform the final wash of your stained cells/tissue on the coverslip with 1X PBS.

  • Carefully wick away excess PBS with the edge of a lab wipe. Do not allow the sample to dry out.

  • Place a small drop (5-10 µL) of the NPG mounting medium onto a clean microscope slide.

  • Invert the coverslip (cell-side down) and gently lower it onto the drop, avoiding air bubbles.[11]

  • For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.[12]

Troubleshooting Workflow

If you are experiencing persistent photobleaching, use the following workflow to diagnose and resolve the issue.

Start Problem: Rapid Photobleaching Observed CheckMicroscope Step 1: Optimize Acquisition Settings Start->CheckMicroscope Sol_Microscope Reduce Laser Power Shorten Exposure Time Use ND Filters Increase Camera Gain CheckMicroscope->Sol_Microscope Is signal still fading? CheckMounting Step 2: Evaluate Mounting Medium Sol_Mounting Use a fresh, high-quality antifade reagent (e.g., ProLong Gold). Verify pH of home-brew media. CheckMounting->Sol_Mounting Is signal still fading? CheckSample Step 3: Review Sample Preparation Sol_Sample Ensure proper fixation. Perform thorough washes to remove unbound fluorophore. CheckSample->Sol_Sample Is signal still fading? ConsiderAlternatives Step 4: Consider Alternative Fluorophores Sol_Alternatives Select a more photostable dye in a similar spectral range (e.g., an Alexa Fluor dye). ConsiderAlternatives->Sol_Alternatives Is signal still fading? Sol_Microscope->CheckMounting Sol_Mounting->CheckSample Sol_Sample->ConsiderAlternatives Resolved Problem Resolved Sol_Alternatives->Resolved

Caption: A step-by-step workflow for troubleshooting photobleaching issues.

References

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. [Link]

  • Antifade Solution For Immunofluorescence Microscopy. Fivephoton Biochemicals. [Link]

  • Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. ResearchGate. [Link]

  • Fluorescence Photomicrography Errors: Bleaching, Noise & Color Shift. Evident Scientific. [Link]

  • Inactivation of Competitive Decay Channels Leads to Enhanced Coumarin Photochemistry. PMC. [Link]

  • Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. ResearchGate. [Link]

  • Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. ResearchGate. [Link]

  • Fluorophore, Mounting Media And Imaging Chamber Selection For Leica DM 6B Upright Microscope. University of Chicago. [Link]

  • 4-methyl-2-oxo-2H-chromen-7-yl acetate. ChemBK. [Link]

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. PMC. [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]

  • 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. R Discovery. [Link]

  • 4-METHYL-2-OXO-2H-CHROMEN-7-YL ACETATE. Matrix Fine Chemicals. [Link]

Sources

Optimization

enhancing the fluorescence quantum yield of 4-methylcoumarins

Welcome to the Advanced Fluorophore Support Center As a Senior Application Scientist, I frequently encounter researchers struggling with poor signal-to-noise ratios when utilizing 4-methylcoumarin derivatives (such as 7-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Fluorophore Support Center

As a Senior Application Scientist, I frequently encounter researchers struggling with poor signal-to-noise ratios when utilizing 4-methylcoumarin derivatives (such as 7-amino-4-methylcoumarin, AMC) in complex biological assays. The fluorescence quantum yield ( ΦF​ ) of these probes is not a static property; it is a highly dynamic response dictated by molecular architecture and microenvironmental factors.

This technical guide bypasses generic advice to provide you with mechanistic troubleshooting, structural strategies, and self-validating protocols designed to maximize your fluorescence outputs.

The Causality of Fluorescence Quenching in Coumarins

To successfully troubleshoot low quantum yields, we must first understand the underlying photophysics. 4-methylcoumarins rely on an Intramolecular Charge Transfer (ICT) state for efficient emission. Upon excitation, electron density shifts from an electron-donating group (e.g., the 7-amino group) toward the electron-accepting carbonyl oxygen.

However, when these fluorophores are placed in highly polar or protic solvents (like water or biological buffers), the molecule can undergo a conformational rotation around the C-N bond. This structural twist forms a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state is non-radiative; the excited energy is lost as kinetic heat rather than emitted as light, causing the quantum yield to plummet[1].

G A Ground State (S0) B Locally Excited State (LE) A->B Photon Absorption C Intramolecular Charge Transfer (ICT) State B->C Solvent Relaxation D Twisted ICT (TICT) State (Non-Radiative) C->D Bond Rotation (Polar Solvents) E High Quantum Yield Fluorescence C->E Radiative Decay (Non-polar/Rigid) F Fluorescence Quenching (Low QY) D->F Non-Radiative Decay

Caption: Photophysical pathways of 4-methylcoumarins: ICT vs. TICT states.

Quantitative Solvent Effects on 7-Amino-4-methylcoumarin (AMC)

The table below summarizes how solvent polarity and hydrogen-bonding capacity dictate the photophysical properties of AMC. Notice the inverse relationship between solvent polarity and quantum yield.

SolventDielectric Constant ( ε )Absorption Max ( λabs​ )Emission Max ( λem​ )Relative Quantum Yield ( ΦF​ )Causality / Mechanism
Dioxane 2.2~340 nm~410 nm> 0.80Rigid ICT state maintained; minimal solvent relaxation.
Ethanol 24.5~350 nm~430 nm~ 0.65Moderate stabilization of ICT; slight hydrogen bonding.
Water (pH 7.4) 80.1~345 nm~445 nm< 0.10Strong hydrogen bonding and polarity drive TICT formation, quenching emission.

Data synthesized from foundational spectroscopic evaluations of AMC[1][2].

Troubleshooting & FAQs

Q1: My 7-diethylamino-4-methylcoumarin probe shows excellent brightness in organic solvents but near-zero quantum yield in my aqueous enzyme assay. How can I fix this without changing the buffer? Causality: The diethylamino group is highly susceptible to bond rotation in polar protic solvents, rapidly populating the dark TICT state. Furthermore, water molecules form intermolecular hydrogen bonds with the carbonyl oxygen, further facilitating non-radiative decay[3]. Solution: Utilize host-guest complexation. Introducing macrocycles like Cucurbit[7]uril (CB7) or β -Cyclodextrin into your assay buffer encapsulates the coumarin fluorophore. This hydrophobic shielding restricts rotor mobility (preventing TICT) and excludes water molecules, enhancing the quantum yield by up to 1.8-fold or more[3].

Q2: I am synthesizing a new 4-methylcoumarin derivative. What structural modifications will maximize the baseline quantum yield? Causality: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the efficiency of the radiative decay process. Solution:

  • Position 7: Introduce strong electron-donating groups (EDGs) such as −NH2​ , −OH , or −N(CH3​)2​ . This lowers the HOMO-LUMO gap and enhances the ICT process. To prevent TICT in polar solvents, rigidify the amine by incorporating it into a julolidine ring system (e.g., Coumarin 153).

  • Position 3: Introduce electron-withdrawing groups (EWGs) like −CF3​ or −CN to increase the push-pull dipole moment, which stabilizes the radiative ICT state.

Q3: My quantum yield measurements are inconsistent between replicates. What is causing this variability? Causality: The most common cause of inconsistent ΦF​ measurements is the "Inner Filter Effect" (IFE). If the concentration of the fluorophore is too high, the molecules re-absorb their own emitted light, artificially depressing the measured quantum yield. Solution: Always ensure the absorbance of your sample at the excitation wavelength is strictly below 0.1 (ideally ~0.05). This creates a self-validating system where the linear relationship between absorbance and fluorescence intensity is guaranteed[2].

Validated Experimental Protocols

Protocol A: Determination of Relative Fluorescence Quantum Yield

This protocol uses a comparative method against a known standard to ensure accurate ΦF​ calculation[2].

G S1 Prepare Stock Solutions (Sample & Standard) S2 Dilute to Absorbance < 0.1 (Avoid Inner Filter Effect) S1->S2 S3 Measure UV-Vis Absorbance at Excitation Wavelength S2->S3 S4 Record Fluorescence Emission Spectra S3->S4 S5 Integrate Peak Area & Calculate QY S4->S5

Caption: Step-by-step workflow for determining relative fluorescence quantum yield.

Step-by-Step Methodology:

  • Standard Selection: Choose a reference standard with a known quantum yield and an absorption/emission profile overlapping your coumarin (e.g., Quinine Sulfate in 0.1 M H2​SO4​ , Φstd​=0.54 ).

  • Stock Preparation: Prepare 1 mM stock solutions of your 4-methylcoumarin and the standard in their respective solvents.

  • Dilution & Validation: Dilute both solutions until the absorbance at the chosen excitation wavelength ( λexc​ ) is between 0.01 and 0.05.

    • Self-Validation Check: By strictly maintaining the absorbance below 0.1 in a 1 cm quartz cuvette, you mathematically validate that the inner filter effect (IFE) is negligible, ensuring the linear relationship between concentration and fluorescence intensity remains unbroken.

  • Spectral Acquisition: Excite both samples at the exact same λexc​ . Record the emission spectra across the full fluorescent band.

  • Integration: Calculate the integrated area under the fluorescence emission curve for both the sample ( Areasample​ ) and the standard ( Areastd​ ).

  • Calculation: Apply the following equation:

    Φsample​=Φstd​×Areastd​Areasample​​×Asample​Astd​​×nstd2​nsample2​​

    (Where A is absorbance at λexc​ , and n is the refractive index of the solvents).

Protocol B: Host-Guest Encapsulation for QY Enhancement in Aqueous Media
  • Reagent Preparation: Prepare a 10 μ M solution of your 4-methylcoumarin probe in 1X PBS (pH 7.4).

  • Host Titration: Prepare a 1 mM stock of Cucurbit[7]uril (CB7) in water.

  • Complexation: Incrementally titrate CB7 into the coumarin solution (from 0 to 100 μ M final concentration).

  • Equilibration: Allow the solution to equilibrate for 5 minutes at room temperature in the dark.

    • Causality: Non-covalent dipolar interactions require brief equilibration to form stable inclusion complexes.

  • Measurement & Validation: Measure the fluorescence intensity.

    • Self-Validation Check: The appearance of a bathochromic (red) shift alongside the intensity increase confirms that true encapsulation has occurred, rather than mere solvent evaporation or concentration artifacts.

References

  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses Source: chim.it
  • Spectroscopic Properties of 7-Amino-4-methylcoumarin in Diverse Solvent Environments: An In-depth Technical Guide Source: benchchem.com
  • Solvatochromic effects on 7-Amino-4-methylcoumarin fluorescence Source: benchchem.com
  • Fluorescence Enhancement of 7-Diethylamino-4-methylcoumarin by Noncovalent Dipolar Interactions with Cucurbiturils Source: researchg
  • Addressing the Exigent Role of a Coumarin Fluorophore toward Finding the Suitable Microenvironment of Biomimicking and Biomolecular Systems: Steering to Project the Drug Designing and Drug Delivery Study | ACS Omega Source: acs.org

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate

Welcome to the Technical Support Center for 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate . This guide is designed for researchers, analytical scientists, and drug development professionals who utilize this coumarin-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate . This guide is designed for researchers, analytical scientists, and drug development professionals who utilize this coumarin-derivative as a bioactive scaffold, fluorescent probe precursor, or enzymatic substrate.

Because this molecule features both a 7-acetate ester and a coumarin lactone core , its stability is highly dependent on solvent choice, pH, and storage conditions. This guide provides causal explanations for its chemical vulnerabilities, troubleshooting FAQs, quantitative stability data, and validated protocols for assessing degradation.

Core Chemical Vulnerabilities: The Causality of Degradation

To effectively handle 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate, one must understand the two primary mechanistic pathways that lead to its degradation in solution:

  • Ester Hydrolysis / Transesterification (Deacetylation): The acetate group at the 7-position is highly susceptible to nucleophilic attack. In protic solvents (like methanol or ethanol) or aqueous buffers, the ester bond undergoes cleavage to yield the de-acetylated product, 7-hydroxy-4-methyl-3-phenylcoumarin . This reaction is significantly accelerated by the presence of trace acids, bases, or esterase enzymes [1].

  • Lactone Ring Opening: The 2H-chromen-2-one core is a cyclic ester (lactone). Under strongly alkaline conditions (typically pH > 9), hydroxide ions attack the lactone carbonyl, leading to reversible or irreversible ring-opening. This forms a water-soluble coumarinic acid (cis-cinnamic acid) derivative , which completely alters the molecule's photophysical properties and structural integrity [2].

Degradation Pathway Visualization

G A 4-methyl-2-oxo-3-phenyl- 2H-chromen-7-yl acetate (Intact Compound) B 7-hydroxy-4-methyl- 3-phenylcoumarin (Ester Hydrolysis) A->B Hydrolysis (H2O/MeOH) Base/Acid Catalyzed C Coumarinic Acid Derivative (Lactone Ring-Opened) A->C Strong Base (pH > 9) Lactone Opening B->C Strong Base

Caption: Mechanistic degradation pathways of the compound via ester hydrolysis and lactone opening.

Troubleshooting Guide & FAQs

Q1: I dissolved my compound in Methanol to create a 10 mM stock solution, but my downstream assay results are inconsistent. What happened? A: Methanol is a nucleophilic protic solvent. Over time, especially if trace impurities (like water or mild bases) are present in the solvent or glassware, methanol facilitates the transesterification of the 7-acetate group. This converts your intact compound into the 7-hydroxy derivative [3]. Actionable Solution: Never use methanol or ethanol for long-term stock solutions of coumarin acetates. Use anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) instead.

Q2: Can I store DMSO stock solutions of this compound at -20°C indefinitely? A: No. While anhydrous DMSO is the preferred solvent, it is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. Once water is introduced, slow hydrolysis of the acetate group initiates even at low temperatures. Actionable Solution: Aliquot your stock solutions into single-use vials, purge the headspace with argon or nitrogen gas, and store at -80°C. Discard any unused thawed portions.

Q3: My compound loses activity rapidly when introduced into my biological assay buffer (pH 7.4 - 8.0). Why? A: In aqueous buffers, 7-acetoxycoumarins act as excellent substrates for spontaneous hydrolysis. Furthermore, at pH levels approaching 8.0, the rate of base-catalyzed ester hydrolysis increases exponentially [1]. If your assay contains biological matrices (e.g., serum, cell lysate), endogenous esterases will also rapidly cleave the acetate group. Actionable Solution: Prepare working dilutions in aqueous buffers immediately before initiating the assay. If running a cell-free biochemical assay, ensure the buffer pH is strictly controlled (ideally pH 6.5 - 7.0, if compatible with your target) to minimize spontaneous deacetylation.

Q4: What happens if I use a highly basic buffer (pH > 9) to force the compound into solution? A: At high pH, the coumarin lactone ring will undergo base-catalyzed ring-opening to form a coumarinic acid derivative [2]. This destroys the coumarin pharmacophore. Actionable Solution: If solubility is an issue, increase the percentage of organic co-solvent (e.g., up to 5% DMSO) or use a surfactant (e.g., 0.01% Tween-20) rather than raising the pH.

Quantitative Solvent Stability Profile

The following table summarizes the stability of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate across common laboratory solvents. Note: Half-life ( t1/2​ ) estimates are based on standard ambient temperature (25°C) in the dark.

Solvent SystemConditionEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
DMSO (Anhydrous) < 0.01% H2​O > 6 monthsNone (Stable)
Acetonitrile (Anhydrous) < 0.01% H2​O > 6 monthsNone (Stable)
DMSO (Hydrated) 5% H2​O ~ 7 - 14 daysSlow Ester Hydrolysis
Methanol HPLC Grade~ 2 - 4 daysTransesterification / Hydrolysis
PBS Buffer pH 7.4~ 12 - 24 hoursSpontaneous Ester Hydrolysis
Carbonate Buffer pH 10.0< 1 hourLactone Opening & Hydrolysis

Experimental Protocol: Assessing Stability via LC-MS/HPLC

To ensure scientific integrity, any stability issues suspected in your specific assay conditions should be empirically validated. The following is a self-validating HPLC-UV protocol designed to monitor the degradation of the compound while controlling for injection volume errors.

Materials Required
  • Target Compound: 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate

  • Internal Standard (IS): Biphenyl (inert to hydrolysis, ensures peak area normalization)

  • Test Solvent (e.g., Assay Buffer, Methanol)

  • Quenching Solution: Acetonitrile containing 0.1% Formic Acid (halts base-catalyzed hydrolysis)

Step-by-Step Methodology
  • Preparation of Stock Solutions: Prepare a 10 mM stock of the target compound and a 10 mM stock of the Internal Standard (IS) in anhydrous DMSO.

  • Preparation of the Reaction Mixture: Spike the target compound and the IS into your chosen Test Solvent to achieve a final concentration of 100 µM for both. Vortex immediately.

  • Zero-Time Point ( T0​ ) Sampling: Immediately remove a 50 µL aliquot and mix it with 50 µL of the Quenching Solution. Transfer to an HPLC vial. This establishes your 100% intact baseline.

  • Incubation & Time-Course Sampling: Incubate the remaining Reaction Mixture at your desired experimental temperature (e.g., 25°C or 37°C). Remove 50 µL aliquots at specific intervals (e.g., 1h, 2h, 4h, 8h, 24h) and immediately quench each with 50 µL of Quenching Solution.

  • Chromatographic Analysis: Run the samples on a C18 Reverse-Phase HPLC column.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 10 minutes.

    • Detection: UV at 254 nm and 320 nm.

  • Data Analysis (Self-Validation): Calculate the ratio of the Target Compound Peak Area to the IS Peak Area for each time point. Plot this normalized ratio against time. A decrease in the ratio confirms chemical degradation, ruling out instrument injection variability. The appearance of a new, more polar peak (eluting earlier) typically corresponds to the 7-hydroxy degradation product.

References

  • A Catalyst Selection Protocol That Identifies Biomimetic Motifs from β-Hairpin Libraries Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • The hydrolysis of coumarin diethyl acetal and the lactonization of coumarinic acid ethyl ester. The partitioning of tetrahedral intermediates generated from independent sources Canadian Journal of Chemistry URL:[Link]

  • New Synthetic Routes to Furocoumarins and Their Analogs: A Review Molecules (MDPI) URL:[Link]

Reference Data & Comparative Studies

Validation

comparative study of the antioxidant properties of different 4-methylcoumarins

As a Senior Application Scientist evaluating novel antioxidant scaffolds for drug development, the 4-methylcoumarin class presents a highly compelling pharmacological profile. Unsubstituted coumarins are often metabolize...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel antioxidant scaffolds for drug development, the 4-methylcoumarin class presents a highly compelling pharmacological profile. Unsubstituted coumarins are often metabolized by hepatic cytochrome P450 enzymes into 3,4-coumarin epoxides—highly reactive intermediates linked to hepatotoxicity and mutagenesis. However, the presence of a methyl group at the C4 position sterically hinders this epoxidation, rendering 4-methylcoumarins exceptionally attractive as safe, chain-breaking antioxidants for mitigating oxidative stress in neurodegenerative and cardiovascular pathologies [1].

This guide provides a rigorous comparative analysis of various 4-methylcoumarin derivatives, dissecting the structure-activity relationships (SAR) that dictate their radical-scavenging capabilities, and outlines self-validating experimental protocols for their objective evaluation.

Structural Determinants of Antioxidant Capacity (SAR)

The antioxidant potency of 4-methylcoumarins is fundamentally governed by the substitution pattern on the benzenoid ring. The primary mechanism of action is Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to neutralize reactive oxygen species (ROS).

  • Mono-hydroxy derivatives (e.g., 7-hydroxy-4-methylcoumarin): Exhibit baseline radical scavenging. Their efficacy is limited because the resulting phenoxyl radical lacks sufficient stabilization pathways.

  • meta-Dihydroxy derivatives (e.g., 5,7-dihydroxy-4-methylcoumarin): Show moderate activity. The meta-positioning prevents effective intramolecular hydrogen bonding, strictly limiting electron delocalization.

  • ortho-Dihydroxy derivatives (e.g., 6,7-dihydroxy-4-methylcoumarin and 7,8-dihydroxy-4-methylcoumarin): These are the most powerful antioxidants in this class [3]. Causality: The ortho-arrangement allows for the formation of an intramolecular hydrogen bond that dramatically lowers the O-H bond dissociation enthalpy (BDE). Upon donating a hydrogen atom, the resulting phenoxyl radical is highly resonance-stabilized across the adjacent oxygen and the aromatic ring, preventing it from propagating further oxidative damage [2].

Comparative Quantitative Efficacy

The following table synthesizes the relative antioxidant efficiencies of key 4-methylcoumarins compared to industry standards like DL-alpha-tocopherol (Trolox) and Butylated hydroxytoluene (BHT), based on bulk lipid autoxidation and DPPH radical scavenging assays.

CompoundSubstitution PatternDPPH Scavenging EfficacyLipid Peroxidation InhibitionMechanistic Advantage
7-Hydroxy-4-methylcoumarin Mono-hydroxy (C7)LowWeakBaseline activity; limited H-atom donation.
5,7-Dihydroxy-4-methylcoumarin meta-Dihydroxy (C5, C7)ModerateModerateLacks adjacent hydroxyls for optimal radical stabilization.
7,8-Dihydroxy-4-methylcoumarin ortho-Dihydroxy (C7, C8)HighStrongIntramolecular H-bonding stabilizes phenoxyl radical.
6,7-Dihydroxy-4-methylcoumarin ortho-Dihydroxy (C6, C7)Very HighVery StrongExtended electron delocalization across the aromatic ring.
DL-alpha-Tocopherol (Trolox) Reference StandardVery HighVery StrongBenchmark for lipophilic chain-breaking antioxidants.

Self-Validating Experimental Protocols

To ensure scientific integrity, antioxidant assays must move beyond simple end-point measurements. The following protocols are designed as self-validating systems, incorporating kinetic monitoring and rigorous controls to eliminate false positives caused by spectral interference or solvent effects.

Protocol 1: Kinetic DPPH• Radical Scavenging Assay

Objective: To quantify the hydrogen-donating ability of coumarin derivatives. Causality & Design: End-point DPPH assays often fail to capture the biphasic kinetics of complex antioxidants. By measuring the decay of the DPPH• radical continuously, we can differentiate between fast-acting (kinetic-driven) and slow-acting (thermodynamic-driven) antioxidants.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 µM solution of DPPH• in UV-grade methanol. Causality: Methanol is chosen over ethanol to minimize hydrogen-bonding solvent effects that can artificially inflate the apparent BDE of the coumarin's hydroxyl groups.

  • Compound Dilution: Prepare coumarin derivatives at concentrations ranging from 10 to 100 µM.

  • Self-Validating Controls:

    • Positive Control: Trolox (10-100 µM) to validate radical sensitivity.

    • Negative Control: Pure methanol + DPPH• to establish baseline decay.

    • Interference Blank: Coumarin compound + methanol (NO DPPH•). Crucial Step: Some highly conjugated coumarins absorb near 517 nm. Subtracting this blank ensures the observed absorbance drop is purely due to radical scavenging, not spectral overlap.

  • Kinetic Execution: Inject 100 µL of the coumarin solution into 100 µL of DPPH• in a 96-well quartz microplate. Immediately read absorbance at 517 nm every 30 seconds for 30 minutes.

  • Data Synthesis: Calculate the IC50 based on the steady-state plateau of the kinetic curve, not an arbitrary time point.

Protocol 2: Micellar Lipid Peroxidation Inhibition

Objective: To evaluate chain-breaking antioxidant activity in a biomimetic lipid environment. Causality & Design: 4-methylcoumarins are highly lipophilic. Standard aqueous assays (like FRAP) force these molecules into unnatural conformations or aggregations, masking their true efficacy. Using a linoleic acid micellar system mimics the cellular lipid bilayer, providing high physiological relevance.

Step-by-Step Methodology:

  • Micelle Formation: Disperse 10 mM linoleic acid in a 0.1 M phosphate buffer (pH 7.4) using 0.5% Sodium Dodecyl Sulfate (SDS) to form uniform anionic micelles.

  • Compound Integration: Introduce the 4-methylcoumarin (0.1 - 1.0 mM) into the micellar suspension. Allow 15 minutes for partitioning into the lipid phase.

  • Radical Initiation: Add 5 mM of the water-soluble azo-initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). Causality: AAPH thermally decomposes at 37°C to generate a constant, quantifiable flux of peroxyl radicals, ensuring the system is self-regulating and reproducible.

  • Monitoring: Continuously monitor the formation of conjugated dienes (the primary product of lipid peroxidation) at 234 nm for 120 minutes.

  • Validation: The efficacy is validated by measuring the "lag phase" (the time before rapid diene formation begins). A true chain-breaking antioxidant will produce a distinct, concentration-dependent lag phase compared to the vehicle control.

Mechanistic and Workflow Visualizations

The following diagrams illustrate the underlying chemical mechanisms and the rigorous laboratory workflow required to validate these compounds.

Pathway ROS Reactive Oxygen Species (DPPH•, ABTS•+, O2•-) HAT Hydrogen Atom Transfer (HAT) Phenolic -OH donates H• ROS->HAT Coumarin ortho-Dihydroxy-4-methylcoumarin (e.g., 6,7-DHMC) Coumarin->HAT Radical Coumarin Phenoxyl Radical (Resonance Stabilized) HAT->Radical Neutralized Neutralized Species (Non-toxic) HAT->Neutralized Termination Radical Termination (Dimerization / 2nd H• Transfer) Radical->Termination

Mechanistic pathway of ROS neutralization by ortho-dihydroxy-4-methylcoumarins via HAT.

Workflow Prep Compound Prep (10-100 µM in MeOH) Assay In Vitro Assays (DPPH, ABTS, FRAP) Prep->Assay Lipid Lipid Peroxidation (Micellar System) Prep->Lipid Analysis Kinetic Spectrophotometry (IC50 Determination) Assay->Analysis Lipid->Analysis Validation Self-Validation (vs. Trolox/BHT) Analysis->Validation

Self-validating experimental workflow for evaluating coumarin antioxidant capacity.

Conclusion for Drug Development

The comparative data underscores that simply possessing a coumarin scaffold is insufficient for robust antioxidant activity. The strategic placement of hydroxyl groups—specifically in an ortho-configuration (as seen in 6,7-dihydroxy and 7,8-dihydroxy-4-methylcoumarins)—is non-negotiable for achieving efficacy comparable to commercial standards like Trolox. Combined with the innate metabolic safety profile of the 4-methyl substitution, these specific derivatives represent highly optimized lead compounds for oxidative stress-targeted therapeutics [4].

References

  • Antioxidant properties of 4-methylcoumarins in in vitro cell-free systems.PubMed.
  • Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Rel
  • Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical d
  • Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments.Canadian Science Publishing.
Comparative

Comparative Guide: Cross-Reactivity and Isoform Specificity of 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl Acetate in Esterase Profiling

Executive Summary In the field of enzymology and drug development, accurately profiling serine hydrolase activity in complex biological matrices (e.g., liver microsomes, plasma) requires highly specific fluorogenic probe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of enzymology and drug development, accurately profiling serine hydrolase activity in complex biological matrices (e.g., liver microsomes, plasma) requires highly specific fluorogenic probes. Standard substrates like 4-methylumbelliferyl acetate (4-MUA) suffer from severe cross-reactivity, as they are indiscriminately cleaved by Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and various Carboxylesterases (CES1/CES2)[1].

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (7-AMPC-OAc) emerges as a superior alternative for specific esterase profiling. By introducing a bulky phenyl group at the C3 position of the coumarin core, 7-AMPC-OAc leverages steric exclusion to bypass enzymes with narrow active site gorges (like AChE) while serving as an excellent substrate for enzymes with wider acyl-binding pockets (like BChE and CES1)[2]. This guide objectively compares 7-AMPC-OAc against traditional alternatives and provides a self-validating protocol for cross-reactivity studies.

Mechanistic Rationale: The Role of Steric Exclusion

The structural design of a fluorogenic substrate dictates its cross-reactivity profile. The parent fluorophore of 4-MUA is small and planar, allowing it to easily penetrate the ~15 Å deep, narrow active site gorge of AChE.

In contrast, the 3-phenyl substitution in 7-AMPC-OAc fundamentally alters the molecule's dihedral angle and three-dimensional footprint.

  • AChE Exclusion: The steric clash between the 3-phenyl ring and the aromatic residues lining the AChE peripheral anionic site (PAS) prevents the acetate moiety from reaching the catalytic triad (Ser-His-Glu)[2].

  • BChE & CES1 Specificity: BChE lacks several of the bulky aromatic residues present in AChE, resulting in a significantly wider binding pocket. Similarly, human CES1 possesses a large, flexible active site designed to accommodate bulky endogenous lipids and xenobiotics[3]. Consequently, 7-AMPC-OAc is readily hydrolyzed by BChE and CES1, releasing the highly fluorescent 7-hydroxy-4-methyl-3-phenylcoumarin.

Pathway cluster_Assay Esterase Cross-Reactivity Profiling Substrate 7-AMPC-OAc (Sterically Hindered Substrate) AChE Acetylcholinesterase (AChE) Narrow Active Site Gorge Substrate->AChE BChE Butyrylcholinesterase (BChE) Wide Acyl-Binding Pocket Substrate->BChE CES1 Carboxylesterase 1 (CES1) Large Flexible Pocket Substrate->CES1 Clash Steric Exclusion (No Hydrolysis) AChE->Clash Cleavage Ester Hydrolysis (Acetate Cleavage) BChE->Cleavage CES1->Cleavage Signal Fluorescence Emission (Ex: 340nm / Em: 450nm) Cleavage->Signal

Mechanistic workflow of 7-AMPC-OAc steric exclusion in esterase cross-reactivity profiling.

Comparative Performance Data

To establish the utility of 7-AMPC-OAc, it must be benchmarked against standard commercial substrates. The table below summarizes the cross-reactivity profiles and photophysical properties of these probes.

SubstrateTarget SpecificityCross-Reactivity ProfileBackground HydrolysisExcitation / Emission
7-AMPC-OAc BChE, CES1Low (Sterically excludes AChE)Very Low340 nm / 450 nm
4-MUA General EsterasesHigh (Cleaved by AChE, BChE, CES1/2)Moderate365 nm / 445 nm
Resorufin Acetate General EsterasesHigh (Also cleaved by ALDH)High570 nm / 590 nm
Fluorescein Diacetate Intracellular EsterasesHigh (Broad spectrum)Moderate490 nm / 520 nm

Data Synthesis Note: 7-AMPC-OAc provides the highest signal-to-noise ratio in complex lysates due to its resistance to spontaneous aqueous hydrolysis and its strict exclusion of AChE.

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific rigor, any cross-reactivity study must include a self-validating mechanism. The following protocol utilizes parallel inhibitor controls to prove that the observed fluorescence is generated exclusively by the target enzyme, ruling out off-target cleavage.

Materials Required:
  • Substrate: 10 mM 7-AMPC-OAc in anhydrous DMSO.

  • Buffer: 0.1 M Tris-HCl (pH 7.4) containing 0.1% Bovine Serum Albumin (BSA).

  • Enzymes: Recombinant human AChE, BChE, and CES1.

  • Selective Inhibitors: BW284c51 (AChE specific), Tetraisopropyl pyrophosphoramide (iso-OMPA, BChE specific), and Bis-p-nitrophenyl phosphate (BNPP, CES specific).

Step-by-Step Methodology:
  • Reagent Preparation & Matrix Stabilization: Prepare the assay buffer with 0.1% BSA. Causality: 7-AMPC-OAc is highly hydrophobic due to the 3-phenyl ring. BSA acts as a carrier protein, preventing the substrate from non-specifically adsorbing to the polystyrene walls of the microplate, which would otherwise cause artificially low reaction velocities.

  • Enzyme & Inhibitor Pre-Incubation (The Validation Step): In a black 96-well microplate, add 50 µL of the target enzyme (e.g., 0.5 U/mL) to both "Test" and "Inhibited Control" wells. To the control wells, add 10 µL of the respective specific inhibitor (e.g., 100 µM iso-OMPA for BChE). Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the irreversible or slow-binding inhibitors to fully occupy the active sites. If fluorescence is later observed in the inhibited well, it definitively proves the presence of an uninhibited, cross-reacting off-target enzyme.

  • Reaction Initiation: Dilute the 10 mM 7-AMPC-OAc stock to 100 µM in assay buffer immediately before use. Add 50 µL of this working solution to all wells to initiate the reaction (Final substrate concentration = 50 µM; Final DMSO < 1%). Causality: Keeping DMSO below 1% is critical, as higher concentrations of organic solvents can denature the enzymes or artificially alter the conformation of the active site gorge, skewing cross-reactivity data.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Monitor the reaction kinetically at Ex: 340 nm / Em: 450 nm for 30 minutes at 37°C. Causality: Endpoint assays cannot distinguish between a slow, steady cross-reaction and a rapid target reaction that depletes the substrate. Measuring the initial velocity ( V0​ ) in the linear range provides an accurate, quantifiable metric of enzyme specificity.

References

  • RSC Advances. "Inhibitory potential of nitrogen, oxygen and sulfur containing heterocyclic scaffolds against acetylcholinesterase and butyrylcholinesterase". RSC Publishing, 2022.[Link]

  • ChemistrySelect. "A Minireview of Recent Reported Carboxylesterase Fluorescent Probes: Design and Biological Applications". Wiley Online Library, 2020.[Link]

Sources

Validation

Benchmarking the Performance of 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl Acetate as a Fluorogenic Sensor

Executive Summary In the landscape of fluorogenic probes, the accurate quantification of intracellular esterase, lipase, and cytochrome P450 activity is critical for drug metabolism and pharmacokinetic (DMPK) profiling....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fluorogenic probes, the accurate quantification of intracellular esterase, lipase, and cytochrome P450 activity is critical for drug metabolism and pharmacokinetic (DMPK) profiling. 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (commonly referred to as 7-acetoxy-4-methyl-3-phenylcoumarin, or 7-AMPC ) has emerged as a highly specialized sensor scaffold.

Unlike ubiquitous, general-purpose sensors like 4-Methylumbelliferyl acetate (4-MU-OAc) or Fluorescein diacetate (FDA), 7-AMPC leverages an extended aromatic system to overcome traditional limitations such as high background autofluorescence and poor lipophilic target affinity. This guide objectively benchmarks 7-AMPC against standard alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for researchers and drug development professionals to implement this sensor effectively.

Mechanistic Grounding: The Causality of Sensor Design

To understand why 7-AMPC outperforms traditional probes in specific assays, we must analyze the causality behind its structural design.

The Role of the Acetate Switch: The core mechanism of 7-AMPC relies on the disruption of the coumarin fluorophore's push-pull electron system. The 7-acetoxy group acts as an electronic "switch." In its intact state, the ester bond withdraws electron density, quenching fluorescence. Upon enzymatic hydrolysis by carboxylesterases or lipases, the acetate group is cleaved, releasing the highly fluorescent 7-hydroxy-4-methyl-3-phenylcoumarin anion.

The 3-Phenyl Advantage: The 3-phenylcoumarin scaffold is considered a privileged structure in medicinal chemistry due to its structural resemblance to steroid hormones, which grants it unique interactions with biological targets[1]. The addition of the 3-phenyl group provides three distinct analytical advantages:

  • Bathochromic Shift: The phenyl ring extends the π-conjugation of the coumarin core. This shifts the excitation and emission maxima to longer wavelengths (~350 nm Ex / ~450 nm Em) compared to 4-MU-OAc. This red-shift is critical for live-cell assays, as it moves the excitation window away from the peak absorption of endogenous cellular components (like NADH), drastically reducing background autofluorescence.

  • Target Specificity: The increased lipophilicity mimics lipid and steroidal substrates. This makes 7-AMPC an exceptionally high-affinity substrate for cholesterol esterases and specific cytochrome P450 enzymes (e.g., CYP264A1), where it serves as a highly sensitive reporter for the oxidation state of electron-transporting proteins[2].

  • P450 Profiling: Derivatives of the 4-methyl-3-phenylcoumarin scaffold have been extensively benchmarked as selective, mechanism-based inhibitors and structural probes for human Cytochrome P450s 1A1 and 1A2, making the de-acetylated core a highly valuable tool in toxicology screening[3].

Mechanism Probe 7-AMPC (Acetylated) Non-Fluorescent Enzyme Esterase/Lipase Active Site Probe->Enzyme Diffusion Complex Enzyme-Substrate Complex Enzyme->Complex Binding Fluorophore 7-Hydroxy-4-methyl-3-phenylcoumarin Fluorescent (Em: 450nm) Complex->Fluorophore Hydrolysis (Turn-On) Acetate Acetate Ion (Byproduct) Complex->Acetate Cleavage

Caption: Mechanistic pathway of 7-AMPC hydrolysis yielding a fluorescent readout.

Benchmarking Data: Comparative Performance Analysis

When selecting a fluorogenic esterase substrate, the choice dictates the signal-to-noise ratio and the biological relevance of the assay. The table below summarizes the quantitative and qualitative performance metrics of 7-AMPC against industry standards.

Performance Metric4-Methylumbelliferyl Acetate (4-MU-OAc)Fluorescein Diacetate (FDA)7-AMPC (4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate)
Primary Enzyme Target General CarboxylesterasesGeneral Esterases / Cell ViabilityLipases, Cholesterol Esterases, Cytochrome P450s
Excitation / Emission 320 nm / 440 nm490 nm / 520 nm350 nm / 450 nm
Lipophilicity (Est. LogP) Low (~1.5)High (~3.0)High (~3.5)
Background Autofluorescence High (UV overlap with NADH/NADPH)Moderate (Visible range)Low (Red-shifted from standard coumarins)
Cell Permeability ModerateHighHigh
Photostability ModerateLow (Prone to rapid photobleaching)High (Rigid, extended aromatic system)

Insight: While FDA is superior for simple live/dead cell viability tracking, 7-AMPC is the superior choice for precise kinetic quantification of lipid-metabolizing enzymes and P450-coupled assays due to its high photostability and specific steroidal mimicry.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes intrinsic controls to account for the spontaneous (non-enzymatic) hydrolysis of the acetate ester, which is a common failure point in fluorogenic assays.

Protocol: In Vitro Esterase/Lipase Kinetic Quantification

Rationale for Solvent Choice: 7-AMPC is highly lipophilic. Anhydrous DMSO is required as a carrier solvent to prevent premature hydrolysis of the ester bond by ambient moisture. However, because DMSO concentrations >1% can denature enzymes, the final assay concentration is strictly controlled.

Step 1: Reagent Preparation

  • Probe Stock: Dissolve 7-AMPC in anhydrous DMSO to yield a 10 mM stock solution. Store in dark aliquots at -20°C.

  • Reference Standard: Dissolve the de-acetylated product (7-hydroxy-4-methyl-3-phenylcoumarin) in DMSO to a 10 mM stock. Causality: A standard curve of the free fluorophore is mandatory to convert Relative Fluorescence Units (RFU) into absolute molar product formed, validating the assay's quantitative integrity.

  • Assay Buffer: Prepare 50 mM HEPES buffer (pH 7.4) containing 0.1% BSA to prevent non-specific adsorption of the lipophilic probe to the microplate walls.

Step 2: Assay Setup (96-Well Black Opaque Plate)

  • Standard Curve: Prepare serial dilutions of the reference standard (0 to 10 µM) in Assay Buffer (100 µL/well).

  • Experimental Wells: Add 90 µL of biological sample (cell lysate or purified enzyme) per well.

  • Negative Control (Spontaneous Hydrolysis): Add 90 µL of Assay Buffer (no enzyme). Causality: Establishes the baseline non-enzymatic cleavage rate of 7-AMPC in aqueous media.

  • Positive Control: Add 90 µL of purified Porcine Liver Esterase (PLE) (1 U/mL).

Step 3: Reaction Initiation & Kinetic Measurement

  • Dilute the 10 mM 7-AMPC stock 1:100 in Assay Buffer to create a 100 µM working solution.

  • Rapidly add 10 µL of the 100 µM 7-AMPC working solution to all Experimental, Negative, and Positive control wells (Final probe concentration: 10 µM; Final DMSO: 0.1%).

  • Immediately read fluorescence (Ex: 350 nm / Em: 450 nm) at 37°C in kinetic mode, taking measurements every 1 minute for 30 minutes.

Step 4: Data Normalization

  • Subtract the RFU of the Negative Control from the Experimental wells at each time point to isolate true enzymatic activity.

  • Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve.

  • Interpolate against the reference standard curve to report activity in μmol/min/mg of total protein.

Workflow S1 1. Sample Preparation (Cells or Lysate) S2 2. Incubation with 7-AMPC (37°C, 15-30 min) S1->S2 Add Probe S3 3. Enzymatic Hydrolysis (Esterase Activity) S2->S3 Intracellular Uptake S4 4. Fluorescence Detection (Ex: 350nm / Em: 450nm) S3->S4 Signal Generation S5 5. Data Analysis (Enzyme Kinetics) S4->S5 Quantification

Caption: Workflow for esterase activity quantification using the 7-AMPC fluorogenic sensor.

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 4-Methylcoumarin Derivatives

In the relentless pursuit of novel and more effective anticancer therapeutics, the coumarin scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] Among these, 4-m...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the coumarin scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] Among these, 4-methylcoumarin derivatives have garnered significant interest due to their enhanced metabolic stability and potent cytotoxic effects against various cancer cell lines.[3][4] This guide provides a comprehensive comparison of the cytotoxic profiles of different 4-methylcoumarin derivatives, supported by experimental data and detailed protocols to aid researchers in their quest for next-generation cancer therapies.

The Chemical Versatility of 4-Methylcoumarins and its Impact on Cytotoxicity

The cytotoxic efficacy of 4-methylcoumarin derivatives is intricately linked to the nature and position of substituents on the coumarin ring.[3][5] Strategic modifications can significantly enhance their ability to induce cancer cell death, often through the induction of apoptosis and modulation of critical cellular signaling pathways.[6][7] This section delves into the structure-activity relationships (SAR) that govern the anticancer potential of these compounds.

Key Structure-Activity Relationship Insights:
  • Hydroxylation is Key: The presence of hydroxyl groups, particularly a catechol-like moiety at the C7 and C8 positions, generally enhances cytotoxic activity.[3][6][8] This is likely due to their ability to participate in hydrogen bonding interactions with biological targets and their potential to generate reactive oxygen species (ROS) within cancer cells.

  • Lipophilicity and Alkyl Chain Length: Increasing the length of an alkyl chain, particularly at the C3 position, often correlates with increased anticancer potency.[1][3] This is attributed to enhanced lipophilicity, which facilitates better penetration of cell membranes.[6] For instance, a 7,8-dihydroxy-4-methylcoumarin derivative with a decyl chain at C3 was found to be the most potent in a series tested against K562, LS180, and MCF-7 cell lines.[1]

  • The Influence of Halogenation: The introduction of halogen atoms, such as bromine, can confer significant cytotoxic activity.[1][3] This may be due to their ability to alter the electronic properties of the molecule and enhance its interaction with target proteins.

  • Acetoxylation's Diminishing Effect: Conversely, the conversion of hydroxyl groups to acetoxy groups generally leads to a decrease in cytotoxic activity, suggesting the free hydroxyls are crucial for the compound's biological effect.[3]

  • Hybrid Molecules Show Promise: The creation of hybrid molecules that incorporate other pharmacologically active moieties, such as cinnamic acid or aryl hydrazide-hydrazones, has yielded compounds with potent and sometimes selective anticancer activity.[3][9]

Comparative Cytotoxicity: A Data-Driven Analysis

To provide a clear and objective comparison, the following tables summarize the 50% inhibitory concentration (IC50) values of various 4-methylcoumarin derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Table 1: Cytotoxicity of 7,8-Dihydroxy-4-methylcoumarin Derivatives against Various Cancer Cell Lines

CompoundSubstituent at C3IC50 (µM) vs. K562 (Chronic Myelogenous Leukemia)IC50 (µM) vs. LS180 (Colon Adenocarcinoma)IC50 (µM) vs. MCF-7 (Breast Adenocarcinoma)Reference
8 H>200>200>200[3]
9 Ethyl81.3 ± 13.967.8 ± 2.482.3 ± 4.5[3]
11 n-Decyl42.4 ± 4.525.2 ± 1.825.1 ± 2.3[1]

Table 2: Cytotoxicity of Other Substituted 4-Methylcoumarin Derivatives

CompoundKey SubstituentsCell LineIC50 (µM)Reference
1 7-hydroxyK562111.0 ± 28.4[3]
1 7-hydroxyMCF-7189.8 ± 23.6[3]
27 6-bromo-4-bromomethyl-7-hydroxyK56245.8 ± 3.2[1]
27 6-bromo-4-bromomethyl-7-hydroxyLS18032.7 ± 2.1[1]
27 6-bromo-4-bromomethyl-7-hydroxyMCF-739.5 ± 1.7[1]
Hybrid 4a 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazideBreast Cancer Cells1.24 - 8.68[2]
Hybrid LaSOM 186 Coumarin-triazole hybridMCF-72.66[10]

Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols for Assessing Cytotoxicity

To ensure the reproducibility and accurate interpretation of cytotoxicity data, this section provides a detailed methodology for the widely used MTT assay.

MTT Assay for Cell Viability and Cytotoxicity Screening

This colorimetric assay is a robust and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

Principle: The assay measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are present in viable cells. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, K562, HL60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • 4-methylcoumarin derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-methylcoumarin derivatives in complete medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, carefully remove the medium containing the compounds and add 20 µL of MTT solution to each well. Incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently pipette up and down to ensure complete dissolution.[3]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm (or 492 nm) using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[3]

Visualizing the Mechanism of Action: Signaling Pathways

The cytotoxic effects of many 4-methylcoumarin derivatives are attributed to their ability to interfere with key signaling pathways that regulate cell survival and proliferation. One such critical pathway that is often dysregulated in cancer is the PI3K/Akt/mTOR pathway.[5]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Coumarin 4-Methylcoumarin Derivative Coumarin->PI3K Inhibition Coumarin->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 4-methylcoumarin derivatives.

This diagram illustrates how growth factor signaling through receptor tyrosine kinases (RTKs) activates PI3K, leading to the activation of Akt and mTORC1, which in turn promote cell proliferation and survival while inhibiting apoptosis. Some 4-methylcoumarin derivatives have been shown to exert their cytotoxic effects by inhibiting key components of this pathway, such as PI3K and Akt, thereby promoting apoptosis in cancer cells.

Conclusion

The diverse and tunable nature of the 4-methylcoumarin scaffold makes it a highly attractive platform for the development of novel anticancer agents. As demonstrated by the comparative data, strategic modifications to the core structure can lead to significant enhancements in cytotoxic potency. The provided experimental protocol for the MTT assay offers a standardized method for evaluating the efficacy of newly synthesized derivatives. A deeper understanding of their mechanisms of action, such as the inhibition of critical signaling pathways like PI3K/Akt/mTOR, will be instrumental in guiding the rational design of the next generation of 4-methylcoumarin-based cancer therapeutics. Further investigation into these promising compounds is warranted to unlock their full clinical potential.

References

  • BenchChem. (2025).
  • Firuzi, O., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 54(1), 105-112.
  • Firuzi, O., et al. (2015). Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 54(1), 105-112.
  • Firuzi, O., et al. (2015). Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 54(1), 105-112.
  • Abdel-Hafez, S. M., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 27(19), 6529.
  • Various Authors. (2023). Structures of selected 4-methylcoumarin derivatives as pharmaceuticals and fluorophores. Deep Science Publishing.
  • de Oliveira, G. A., et al. (2022). Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. RSC Advances, 12(43), 28236-28246.
  • Wang, Y., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 582241.
  • El-Sayed, N. N. E., et al. (2017). Synthesis, molecular modeling and anticancer activity of new coumarin containing compounds. Medicinal Chemistry Research, 26(9), 2006-2020.
  • Sharma, A., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 14(11), 2110-2144.
  • Li, Y., et al. (2024). Anticancer mechanism of coumarin-based derivatives. European Journal of Medicinal Chemistry, 269, 116281.
  • BenchChem. (2025).
  • Kostova, I. (2005). A REVIEW OF COUMARIN DERIVATIVES IN PHARMACOTHERAPY. Current Medicinal Chemistry-Anti-Cancer Agents, 5(1), 29-46.

Sources

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